Product packaging for Cupric perchlorate(Cat. No.:CAS No. 13770-18-8)

Cupric perchlorate

Cat. No.: B082784
CAS No.: 13770-18-8
M. Wt: 262.44 g/mol
InChI Key: YRNNKGFMTBWUGL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fundamental Role in Inorganic Chemistry

Cupric perchlorate's primary significance in inorganic chemistry stems from its function as a potent oxidizing agent and its utility in coordination chemistry. at.ua The perchlorate (B79767) ion (ClO₄⁻) is known for being a weakly coordinating anion. This property is crucial as it makes the copper(II) cation readily available to bond with a wide array of ligands, facilitating the synthesis of novel coordination complexes.

In these complexes, the copper(II) ion typically adopts a distorted octahedral geometry, as observed in its hexahydrate form where it is coordinated by six water molecules. iucr.org Researchers have leveraged this to create complexes with various organic ligands, such as 4-amino-1,2,4-triazole (B31798) and terpyridine-N-oxides, to study their unique structures, thermal stabilities, and reactivity profiles. rsc.orgresearchgate.net The synthesis of such compounds is fundamental to developing new materials with specific properties.

Overview of Research Domains and Contemporary Relevance

The unique chemical properties of this compound have established its relevance across several advanced research domains, including catalysis, materials science, and electrochemistry.

Catalysis in Organic Synthesis: this compound is recognized as an effective and inexpensive Lewis acid catalyst in numerous organic transformations. Its applications include:

Condensation Reactions: It efficiently catalyzes multi-component reactions, such as the synthesis of polyhydroquinolines from aldehydes, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297), particularly under ultrasound irradiation which enhances yields and shortens reaction times.

Acetylation: It is used to catalyze the acetylation of alcohols, phenols, amines, and thiols.

Cyanosilylation: The compound serves as a catalyst for the addition of trimethylsilyl (B98337) cyanide to aldehydes. sigmaaldrich.com

Materials Science: this compound is a key precursor in the synthesis of advanced materials.

Metal-Organic Frameworks (MOFs): It serves as a copper source for the construction of MOFs, which are porous materials with high surface areas. These frameworks have significant potential in applications like gas storage and separation. fishersci.be

Energetic Coordination Compounds (ECCs): The compound is used to synthesize ECCs by combining the copper ion with energetic ligands. rsc.org These materials are under investigation for their explosive properties, offering a pathway to novel, tunable energetic materials. rsc.org

Electrochemistry: In the field of electrochemistry, this compound is often used as an electrolyte. Its high solubility and the non-coordinating nature of the perchlorate anion are advantageous in non-aqueous electrochemical studies. For instance, it is used in solutions to investigate the redox behavior of complex molecules like copper porphyrins. It is also employed in research concerning energy storage devices, such as batteries, due to its ability to facilitate electron transfer processes.

Data Tables

Table 1: Physicochemical Properties of this compound Hexahydrate

Property Value References
Chemical Formula Cu(ClO₄)₂ · 6H₂O sigmaaldrich.com
Molecular Weight 370.54 g/mol nih.govamericanelements.com
Appearance Blue crystalline solid wikipedia.orgnih.govamericanelements.com
Density 2.225 g/cm³ wikipedia.orgsigmaaldrich.comamericanelements.com
Melting Point 82 °C (180 °F) wikipedia.orgamericanelements.com
Boiling Point 120 °C (248 °F) with decomposition wikipedia.orgamericanelements.com

| Solubility in Water | 146 g/100 mL (at 30 °C) | wikipedia.orgamericanelements.com |

Table 2: Examples of Catalytic Applications

Reaction Type Catalyst System Substrates Key Finding Reference
Polyhydroquinoline Synthesis Cu(ClO₄)₂ · 6H₂O Aldehydes, ethyl acetoacetate, dimedone, ammonium acetate Efficient, high-yield synthesis under ultrasound conditions.
Cyanosilylation of Aldehydes Cu(ClO₄)₂ · 6H₂O Aldehydes, Trimethylsilyl cyanide Effective catalysis of the formation of cyanohydrin trimethylsilyl ethers. sigmaaldrich.com

| Acetylation | Cu(ClO₄)₂ · 6H₂O | Alcohols, phenols, amines, thiols with acetic anhydride (B1165640) | Efficient acetylation under solvent-free conditions. | |

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2CuO8 B082784 Cupric perchlorate CAS No. 13770-18-8

Properties

IUPAC Name

copper;diperchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClHO4.Cu/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNNKGFMTBWUGL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2CuO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17031-32-2 (dihydrate)
Record name Cupric perchlorate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40890720
Record name Perchloric acid, copper(2+) salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40890720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale green hygroscopic solid; [Merck Index]
Record name Cupric perchlorate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9267
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

13770-18-8
Record name Cupric perchlorate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perchloric acid, copper(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perchloric acid, copper(2+) salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40890720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper diperchlorate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUPRIC PERCHLORATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBE83VVE7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Cupric Perchlorate and Its Coordination Complexes

Diverse Synthetic Approaches

The synthesis of cupric perchlorate (B79767) and its coordination complexes can be achieved through several established methods, primarily centered around solution-phase reactions. These methods offer versatility in producing a wide array of copper(II) perchlorate derivatives.

Solution-Phase Complexation Reactions

A common and straightforward method for preparing cupric perchlorate is through the reaction of copper(II) oxide, copper(II) hydroxide (B78521), or basic copper carbonate with perchloric acid. sciencemadness.orgsciencemadness.org This acid-base reaction yields the hydrated form of this compound, typically the hexahydrate, Cu(ClO₄)₂·6H₂O. sciencemadness.org Another approach involves a metathesis or displacement reaction, where an aqueous solution of copper(II) sulfate (B86663) is treated with barium perchlorate. This results in the precipitation of insoluble barium sulfate, leaving aqueous this compound. sciencemadness.org Similarly, reacting copper(II) chloride or bromide with silver perchlorate in a suitable solvent like diethyl ether can produce this compound, with the insoluble silver halide precipitating out. sciencemadness.orgsciencemadness.org

The synthesis of coordination complexes often involves the direct reaction of this compound hexahydrate with a specific ligand in a suitable solvent. For instance, reacting this compound with aminoguanidine (B1677879) hemisulfate in water yields the bis(aminoguanidine)copper(II) perchlorate complex. at.uaresearchgate.net Similarly, complexes with mixed ligands like 2,2′-bipyridine and 5-phenyl-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine can be synthesized in a stepwise manner in a water-ethanol mixture. mdpi.com The choice of solvent and reaction conditions, such as pH and temperature, plays a crucial role in the successful formation and crystallization of the desired complex. at.uagla.ac.uk

Preparation of Specific Cu(II) Perchlorate Derivatives

The versatility of this compound as a starting material allows for the synthesis of a wide range of specific derivatives with tailored properties. These derivatives are often energetic materials or possess interesting structural and catalytic features.

Energetic Coordination Compounds: Many copper(II) perchlorate complexes with nitrogen-rich ligands are synthesized for their energetic properties. Examples include complexes with aminoguanidine, at.ua 4-amino-1,2,4-triazole (B31798), researchgate.net and cytosine. at.ua The synthesis typically involves dissolving this compound hexahydrate and the respective ligand in a solvent like water or methanol (B129727) and allowing the product to crystallize. at.uaresearchgate.netat.ua

Macrocyclic Complexes: Dinuclear copper(II) complexes can be formed using large macrocyclic ligands. The reaction of various copper(II) salts, including perchlorate, with a hexaaza-tetraoxa macrocycle in the presence of a coordinating solvent like DMF leads to the formation of dinuclear species where the macrocycle encapsulates two copper ions. mdpi.com

Schiff Base Complexes: Copper(II) complexes with Schiff base ligands can be prepared by reacting this compound hexahydrate with a pre-formed Schiff base or by a one-pot reaction involving the metal salt, an aldehyde, and an amine. nih.gov

Asymmetric Bipyridine Complexes: A notable example is the synthesis of (tris(2-aminoethyl)amine)(4,5-diazafluoren-9-one)copper(II) perchlorate, which forms an unusual six-coordinate geometry. This complex was designed and synthesized to model associative complexes in ligand-substitution reactions. acs.org

The table below summarizes the synthesis of several specific Cu(II) perchlorate derivatives.

Complex NameLigandsSynthetic MethodReference
Bis(aminoguanidine)copper(II) perchlorateAminoguanidineReaction of aminoguanidine hemisulfate with copper(II) perchlorate in water. at.ua
Cu(bpy)₂(pmtp)₂2,2′-bipyridine (bpy), 5-phenyl-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine (pmtp)Stepwise reaction of copper(II) perchlorate hexahydrate with bpy followed by pmtp in a water/ethanol mixture. mdpi.com
Tetrakis(4-amino-1H-pyrimidine-2-one)copper(II) perchlorate (CCPL)CytosineReaction of copper(II) perchlorate hexahydrate with cytosine in methanol. at.ua
Cu₂(OClO₃)₂(DMF)₂L₂Hexaaza-tetraoxa macrocycle (L), Dimethylformamide (DMF)Reaction of copper(II) perchlorate with the macrocyclic ligand in DMF. mdpi.com
(tris(2-aminoethyl)amine)(4,5-diazafluoren-9-one) copper(II) perchloratetris(2-aminoethyl)amine (tren), 4,5-diazafluoren-9-one (B35911) (dzf)Designed synthesis involving the reaction of the respective ligands with a copper(II) salt. acs.org

Advanced Synthetic Strategies

In recent years, more advanced and environmentally friendly synthetic methods have been developed for the preparation of this compound complexes and related materials. These strategies often offer advantages such as reduced solvent usage, shorter reaction times, and the ability to produce nanomaterials.

Solvent-Free Methods

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce waste and energy consumption. One approach involves the solid-state combustion of a precursor complex. For example, tetra(imidazole)copper(II) nitrate, prepared through a solvent-free melt-assisted technique, can be used as a precursor for the synthesis of copper-containing nanosized particles without the use of any solvents. dntb.gov.ua Another solvent-free method involves using copper perchlorate as a catalyst for organic reactions, such as the acetylation of alcohols, phenols, amines, and thiols using acetic anhydride (B1165640). researchgate.net These reactions are performed at room temperature without any solvent, highlighting the efficiency of metal perchlorates in catalyzing reactions under green conditions. researchgate.net

Ultrasound-Assisted Synthesis

The application of ultrasound irradiation in chemical synthesis, known as sonochemistry, can significantly enhance reaction rates and yields. This technique has been successfully applied to the synthesis of various compounds using this compound as a catalyst. For instance, the synthesis of polyhydroquinolines through a four-component condensation reaction is efficiently catalyzed by copper perchlorate hexahydrate under ultrasound irradiation at room temperature. nih.gov This method offers the advantages of high yields, short reaction times, and simple workup procedures compared to conventional heating methods. nih.gov Similarly, the von Pechmann condensation for the synthesis of 2H-chromen-2-ones is effectively promoted by copper perchlorate under solvent-free conditions with ultrasound assistance. researchgate.netsemanticscholar.org The synergy between the catalyst and ultrasound irradiation leads to a greener and more efficient synthetic route. nih.govresearchgate.net

Preparation of Nanoscale Copper Materials via Cu(II) Precursors

Copper(II) compounds, including complexes derived from this compound, serve as important precursors for the synthesis of nanoscale copper and copper oxide materials. These nanomaterials exhibit unique properties and have applications in catalysis and materials science.

A common method is the thermal decomposition or calcination of a copper(II) precursor. For example, nanoscale CuO can be synthesized by the calcination of copper(II) isonicotinate (B8489971) tetrahydrate at 180 °C. rsc.org Similarly, direct calcination of copper-based metal-organic frameworks (MOFs) under an air atmosphere can produce copper oxide nanoparticles with controlled size and morphology. nanochemres.org The calcination temperature is a critical parameter that influences the characteristics of the final product. nanochemres.org

Wet chemical reduction is another widely used technique. This involves the reduction of a copper(II) salt, such as copper(II) succinate, using a reducing agent like sodium borohydride (B1222165) in an ultrasonic bath. japsonline.com This method can produce copper nanoparticles which may subsequently oxidize to copper oxide. japsonline.com The synthesis of copper nanoparticles can also be achieved by reducing a copper(II) source with agents like lithium metal in the presence of a stabilizing agent. acs.org

The following table provides an overview of different methods for preparing nanoscale copper materials from Cu(II) precursors.

PrecursorSynthetic MethodNanomaterial ProductReference
Copper(II) isonicotinate tetrahydratePrecipitation-calcinationNanoscale CuO rsc.org
Copper-based Metal-Organic Frameworks (MOFs)Direct calcinationCopper oxide nanoparticles nanochemres.org
Copper(II) succinateChemical reduction with NaBH₄ under ultrasoundCopper and copper oxide nanoparticles japsonline.com
Anhydrous CuCl₂Reduction with Li metal and DTBBCopper nanoparticles acs.org
Copper(II) hydrazinecarboxylateThermal or sonochemical reductionCopper and Copper(I) oxide nanoparticles google.com

Crystallization Control and Doping Techniques

Co-crystallization is a technique utilized to modify the crystal lattice of a target compound by incorporating a second component, known as a co-former, into the crystal structure. This process can lead to the formation of a new crystalline solid with altered physicochemical properties. In the context of this compound, co-crystallization has been explored as a method to modify its lattice structure, as well as to influence the lattice of other compounds.

One notable application of co-crystallization is in the modification of ammonium (B1175870) perchlorate (AP), a widely used oxidizer in solid propellants. The inclusion of this compound into the ammonium perchlorate lattice via co-crystallization has been shown to alter the crystal habit and thermal decomposition characteristics of AP. Research has demonstrated that doping ammonium perchlorate with this compound leads to changes in the lattice parameters of the AP crystals. For instance, the inclusion of copper ions from this compound into the AP lattice has been observed to increase the 'a' and 'c' lattice parameters while reducing the 'b' lattice parameter. at.ua This modification of the crystal lattice is a key factor in enhancing the thermal decomposition properties of ammonium perchlorate. researchgate.net

The co-crystallization of this compound with various organic ligands also results in the formation of new coordination complexes with distinct crystal structures. These structures are defined by the coordination environment of the copper(II) ion and the nature of the organic co-former. The resulting lattice is a unique arrangement of the cupric ion, perchlorate anions, and the organic ligand.

For example, the co-crystallization of this compound with cytosine yields a coordination compound, tetrakis(4-amino-1H-pyrimidine-2-one)copper(II) perchlorate, which crystallizes in an orthorhombic system. acs.orgpwr.wroc.pl In another instance, co-crystallization with the nitrogen-rich ligand 1,2-di(1H-tetrazol-5-yl)ethane leads to an energetic ionic co-crystal composed of both mononuclear and trinuclear copper(II) complex cations. rsc.org This demonstrates how co-crystallization can create complex, multi-component crystal lattices.

Further examples of lattice modification through co-crystallization include the reaction of this compound with diethyl(pyridin-2-ylmethyl) phosphonate, which forms a mononuclear complex with two crystallographically independent molecules in the asymmetric unit cell. researchgate.net The synthesis with pyrazole (B372694) and 4-chloropyrazole via a co-melting crystallization method also produces distinct energetic coordination compounds with unique crystal structures. at.ua

The table below summarizes the crystallographic data for several this compound co-crystals, illustrating the diversity of lattice modifications achievable through this technique.

Co-former/LigandResulting ComplexCrystal Systema (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
CytosineCu(C₄H₅N₃O)₄₂Orthorhombic19.45410.18513.604909090 acs.org
2-{[2-(2-hydroxybenzylideneamino)phenylimino]methyl}phenol{[Cu(L)][Cu₂(L)(L')]}(ClO₄)Triclinic13.886414.207814.500764.59371.35371.707
AminoguanidineCu(CH₆N₄)₂₂Monoclinic5.07958.797714.2649093.8790

Advanced Spectroscopic Characterization of Cupric Perchlorate Systems

Electronic Spectroscopy

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, is a fundamental tool for probing the d-orbital electron transitions and charge transfer phenomena within copper(II) complexes.

The UV-Vis spectra of cupric perchlorate (B79767) systems are typically characterized by broad, weak absorption bands in the visible to near-infrared (NIR) region, which are assigned to d-d transitions of the Cu(II) ion (d⁹ configuration). The position, intensity, and shape of these bands are highly sensitive to the coordination geometry and the nature of the ligands surrounding the copper center.

In aqueous solutions and hydrated crystalline forms, such as copper(II) perchlorate hexahydrate, the copper ion exists as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺. This species typically exhibits a broad absorption band centered around 800 nm, characteristic of its distorted octahedral geometry arising from the Jahn-Teller effect.

For complexes with other ligands, the d-d transition bands shift, reflecting changes in the ligand field strength and coordination environment. For instance, the absorption spectrum of an aqueous solution of [bis-3(5)-hydrazino-4-amino-1,2,4-triazole] copper(II) perchlorate displays two distinct bands in the d-d transition region near 340 nm and approximately 600 nm, which is suggestive of an octahedral structure. lukasiewicz.gov.pl The presence of different coordination spheres within a single crystal, such as coexisting octahedral and square pyramidal geometries, can lead to broad and enhanced light absorption, as observed in certain energetic cocrystals of copper(II) perchlorate. nih.gov

Solution-state studies reveal further details. A cupric perchlorate complex with a sulfur-containing ligand studied in tetrahydrofuran (B95107) (THF) showed a d-d transition at λ = 712 nm with a molar absorptivity (ε) of 123 M⁻¹cm⁻¹. rsc.org Another macrocyclic complex, Cu(ClO₄)(L), in nitromethane (B149229) exhibited its d-d band at λ = 593 nm (ε = 319 M⁻¹cm⁻¹). conicet.gov.ar These variations underscore the utility of UV-Vis spectroscopy in characterizing the specific coordination environment of the Cu(II) ion in different perchlorate systems.

This compound ComplexSolventλmax (d-d) (nm)Molar Absorptivity (ε) (M-1cm-1)Reference
Cu(H₂O)₆₂Water~800Not specifiedGeneral Knowledge
[Bis-3(5)-hydrazino-4-amino-1,2,4-triazole]Cu(ClO₄)₂Water~340 and ~600Not specified lukasiewicz.gov.pl
Sulfur-ligand Cu(II) complexTHF712123 rsc.org
Cu(ClO₄)(L) (macrocycle)Nitromethane593319 conicet.gov.ar

In addition to the lower-energy d-d bands, the ultraviolet region of the spectra for this compound complexes often features intense absorptions corresponding to ligand-to-metal charge transfer (LMCT) transitions. These transitions involve the excitation of an electron from a ligand-based molecular orbital to a metal-centered d-orbital.

The energy of the LMCT band is a direct probe of the electronic interaction between the ligand and the copper(II) ion. For example, in bis(aminoguanidine)copper(II) perchlorate, an absorption observed at 275 nm is attributed to an LMCT, providing clear evidence of metal-ligand coordination. at.ua In a system involving a sulfur-donor ligand, a strong LMCT band was identified at 313 nm (ε = 1710 M⁻¹cm⁻¹) and assigned to a sulfur-to-Cu(II) charge transfer. rsc.org The study of LMCT excited states is crucial, as their relaxation pathways can include internal conversion, ionic dissociation, or photoreduction of the copper(II) center. researchgate.net The general principles of LMCT are well-established, occurring in various transition metal complexes where ligands can be readily oxidized by the metal center. uni-regensburg.de

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR), Fourier Transform Infrared (FTIR), and Raman techniques, is indispensable for examining the bonding within this compound systems. It is particularly powerful for elucidating the coordination mode of the perchlorate anion.

IR and FTIR spectroscopy provide a detailed fingerprint of this compound compounds. Historically, infrared studies of anhydrous copper(II) perchlorate were among the first to provide definitive evidence that the perchlorate anion could covalently bind to a metal ion rather than behaving as a simple, non-coordinating counter-ion. wikipedia.org

In hydrated complexes, such as copper perchlorate dihydrate, bands corresponding to coordinated water molecules are observed; for instance, the first overtone of the symmetric stretching vibration of coordinated water appears around 7000 cm⁻¹. rsc.org The coordination of other organic ligands to the copper center is also readily identified by shifts in the ligands' characteristic vibrational frequencies. In a bis(aminoguanidine)copper(II) perchlorate complex, the imine band of the ligand shifts to lower frequencies upon coordination. at.ua Similarly, studies on thin films of liquid crystals on copper(II) perchlorate surfaces have used FTIR to show the coordination of nitrile groups to the copper ion. nih.gov

The analysis of the perchlorate anion's vibrational modes is a critical aspect of the IR and Raman characterization of this compound systems. The free perchlorate ion (ClO₄⁻) possesses a tetrahedral (Td) symmetry. Of its four normal modes of vibration, only two are IR-active: the asymmetric stretching vibration (ν₃) and the asymmetric bending vibration (ν₄), which appear as strong, sharp bands around 1100 cm⁻¹ and 625 cm⁻¹, respectively. nih.govrsc.org

When the perchlorate anion coordinates to the copper(II) ion, its symmetry is lowered. For unidentate coordination, the symmetry becomes C₃ᵥ, and for bidentate coordination, it is further reduced to C₂ᵥ. at.ua This symmetry reduction has two main consequences observed in the vibrational spectrum:

The degenerate ν₃ and ν₄ modes split into two or three distinct bands.

Vibrational modes that were IR-inactive in Td symmetry, such as the symmetric stretch (ν₁) and symmetric bend (ν₂), may become IR-active.

This splitting is a hallmark of perchlorate coordination. For example, the IR spectrum of copper perchlorate dihydrate was interpreted as indicating unidentate perchlorate groups. rsc.org In the complex Cu(ClO₄)(L), the splitting of the perchlorate bands is evident, with vibrations observed at 1144, 1109, and 1089 cm⁻¹ (from ν₃) and at 637 and 626 cm⁻¹ (from ν₄). conicet.gov.ar In contrast, some complexes may feature both coordinated and non-coordinated (ionic) perchlorate groups, leading to the superposition of sharp bands from the free ion and split bands from the bound ion. researchgate.net In basic copper perchlorate salts, vibrational spectroscopy has shown that the perchlorate ion is directly grafted into the copper hydroxide (B78521) layers, with Raman spectroscopy revealing a Cu-O (anion) stretching mode below 400 cm⁻¹. scielo.br

SymmetryCoordination ModeExpected IR Spectral Changes for ClO₄⁻
TdFree (Ionic)Two active bands: ν₃ (~1100 cm⁻¹) and ν₄ (~625 cm⁻¹). Both are sharp and unsplit.
C₃ᵥUnidentateν₃ and ν₄ split into two bands each (A₁ + E). The ν₁ band (~930 cm⁻¹) becomes IR active.
C₂ᵥBidentateν₃ and ν₄ split into three bands each (A₁ + B₁ + B₂). ν₁ and ν₂ (~460 cm⁻¹) become IR active.

Magnetic Resonance Spectroscopy

Magnetic resonance techniques, including Electron Paramagnetic Resonance (EPR) for the paramagnetic Cu(II) center and Nuclear Magnetic Resonance (NMR) for ligand nuclei, provide detailed electronic and structural information.

Given that Cu(II) is a paramagnetic d⁹ ion, Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an exceptionally powerful technique for its study. EPR spectra yield the g-tensor and hyperfine coupling constants (A-tensor), which are sensitive probes of the electronic ground state and the nature of the copper ion's coordination environment.

Single-crystal EPR studies on compounds like tris(octamethylpyrophosphoramide) copper(II) perchlorate have provided evidence for a dynamic-static Jahn-Teller effect, where the spectrum is isotropic at room temperature but becomes anisotropic at low temperatures (90 K). aip.orgaip.org For other complexes, powder EPR spectra can distinguish between different geometries; for example, a rhombic EPR signal was observed for a coordination polymer of copper(II) perchlorate. researchgate.net The principal values of the g and A tensors can be determined from such spectra, as was done for copper pentakisantipyrine perchlorate. aip.org In frozen solutions (77 K), EPR can also monitor changes in complex structure, such as the dissociation of a dinuclear complex into mononuclear species upon dilution. nih.gov A typical X-band ESR spectrum for a mononuclear Cu(II) complex in a frozen solution provides parameters such as g∥ = 2.249, g⊥ = 2.064, and A∥ = 167 G. rsc.org

Nuclear Magnetic Resonance (NMR) studies of this compound systems present challenges due to the paramagnetic nature of the Cu(II) ion, which typically leads to extensive line broadening, rendering spectra of coordinated ligands unobservable. acs.org However, under specific circumstances, NMR can be a valuable tool. In dinuclear or polynuclear complexes where strong magnetic coupling (either antiferromagnetic or ferromagnetic) exists between paramagnetic centers, nuclear relaxation rates can be attenuated, leading to sharper, well-resolved ¹H NMR signals. acs.orgnih.gov For instance, the strong antiferromagnetic coupling in a μ-hydroxo-bridged dicopper(II) perchlorate complex allowed for the full assignment of its hyperfine-shifted ¹H NMR spectrum in solution. nih.gov While direct observation of Cu(II) complexes is difficult, NMR has been used to characterize the ligands before complexation and to study related diamagnetic Cu(I) perchlorate systems, where ⁶³Cu and ⁶⁵Cu NMR can probe solvation and coordination. ontosight.airsc.org

Nuclear Magnetic Resonance (NMR) Characterization (e.g., 1H, 13C, 2D)

While the paramagnetic nature of Cu(II) typically broadens NMR signals, making them difficult to observe, studies on certain this compound complexes have successfully utilized NMR spectroscopy. rsc.orgnih.gov For instance, in dicopper(II) complexes with strong antiferromagnetic coupling, the S=0 ground state allows for the observation of well-resolved ¹H NMR spectra. rsc.org In one such complex, the ¹H NMR spectrum was observed within a chemical shift range of δ 0–10 ppm. rsc.org Similarly, a dinuclear complex with a single μ-hydroxo bridge, which mediates strong antiferromagnetic coupling, also exhibits sharp and well-resolved ¹H NMR resonances. nih.gov

In the study of copper(II) perchlorate complexes with 2-methylsubstituted monotetrazoles, ¹H and ¹³C NMR spectra were recorded in d6-DMSO at ambient temperature. rsc.org For example, the ¹H NMR spectrum of 2-methyl-5-aminotetrazole showed signals at δ = 3.70 ppm (s, 3H, -CH₃) and 6.64 ppm (s, 2H, -NH₂), while the ¹³C NMR spectrum exhibited signals at δ = 32.0 ppm (-CH₃) and 156.3 ppm (CN₄). rsc.org

X-ray Absorption Spectroscopy

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom.

X-ray Absorption Near Edge Structure (XANES) at the copper K-edge is particularly sensitive to the oxidation state and coordination geometry of the copper atom. researchgate.netscielo.br An increase in the copper oxidation state generally leads to a shift of the absorption edge to higher energy. researchgate.net

Studies on aqueous solutions of copper(II) perchlorate hexahydrate have shown that XANES spectra change with concentration. acs.org This change is attributed to the outer-sphere coordination of the perchlorate ion. acs.org The structure of the hexaaquacopper(II) complex itself, however, does not significantly change with concentration. acs.org It has been noted that XANES is highly sensitive to the environment within a few angstroms of the X-ray absorbing atom. acs.org The technique can distinguish between different coordination geometries, with weak pre-edge peaks often indicating a divalent copper state. researchgate.net XANES has been used to quantitatively determine the distance of axial ligands in aqueous Cu(II) solutions. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and fragmentation patterns of this compound complexes. Field desorption mass spectrometry has been successfully used to characterize macrocyclic copper(II) perchlorate complexes. publish.csiro.au The spectra revealed the presence of "cluster ions," which consist of the macrocyclic cation hydrogen-bonded to a perchlorate anion and water molecules. publish.csiro.au A significant feature of this technique is the simplicity of the mass spectra and the absence of fragment ions from either the cationic or anionic species. publish.csiro.au

Electrospray ionization mass spectrometry (ESI-MS) is also widely used. In a study of a copper(II) complex with an N2S2 macrocyclic ligand, ESI-MS analysis showed peaks corresponding to [Cu(L)]²⁺ (m/z = 165.5) and [Cu(ClO₄)(L)]⁺ (m/z = 430.1). conicet.gov.ar In another study involving thiosemicarbazone copper(II) complexes, ESI-MS detected various species, including [CuL]⁺, [Cu(HL)L]⁺, and dinuclear species like [Cu₂L₂(HCO₂)]⁺ and [Cu₂L₃]⁺, depending on the pH of the solution. rsc.org

Thermal Analysis Techniques

Thermal analysis methods are employed to investigate the thermal stability and decomposition pathways of this compound and its compounds.

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. For a bis(aminoguanidine)copper(II) perchlorate complex, DSC analysis showed that the compound decomposes at a relatively high temperature of 210 °C. at.ua In another study of a copper(II) perchlorate complex with cytosine, the decomposition temperature, determined as the onset of the peak in the DSC measurement, was found to be 270.1 °C, with the peak maximum at 280.8 °C at a heating rate of 5 °C min⁻¹. at.ua DSC measurements are typically performed in a controlled atmosphere, such as nitrogen, using small sample sizes in aluminum pans. rsc.orgat.uanih.gov The heating rate is a critical parameter; for instance, a rate of 5 °C min⁻¹ was used for analyzing copper(II) perchlorate complexes of 2-methylsubstituted monotetrazoles. rsc.org

The following table presents DSC data for selected this compound complexes:

DSC Data for Selected this compound Complexes
ComplexOnset Temperature (°C)Event TypeHeating Rate (°C/min)Reference
Bis(aminoguanidine)copper(II) perchlorate210Decomposition10 at.ua
Tetrakis(cytosine)copper(II) perchlorate270.1Decomposition5 at.ua
Complex with 2-methyl-5-aminotetrazole225Endothermic5 rsc.org

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition pathways of energetic materials like this compound and its derivatives. The analysis provides quantitative information regarding mass loss as a function of temperature, revealing distinct decomposition stages, the nature of intermediates, and the final residual products.

Research Findings

The thermal behavior of this compound is significantly influenced by its hydration state and its coordination with other ligands. Anhydrous this compound, Cu(ClO₄)₂, is reported to have a decomposition temperature of 130 °C. matweb.com However, the decomposition is often a multi-stage process, especially in its complex forms.

Studies on copper(II) perchlorate complexes reveal detailed decomposition steps. For instance, the TGA of a complex of copper(II) perchlorate with 1,2-bis(imino-4'-antipyrinyl)ethane, denoted as Cu(GA)₂, shows a three-stage decomposition process. orientaljphysicalsciences.orgorientaljphysicalsciences.org The initial stage, occurring between 137 °C and 266 °C with a DTG peak at 220 °C, corresponds to the loss of a portion of the organic ligand. orientaljphysicalsciences.orgorientaljphysicalsciences.org This is followed by a second stage from 266 °C to 513 °C (DTG peak at 350 °C), where the two perchlorate moieties decompose into chlorides. orientaljphysicalsciences.orgorientaljphysicalsciences.org The final stage, beginning at 513 °C, is a continuous process involving the removal of the remainder of the ligand and the volatilization of the anhydrous copper chloride formed. orientaljphysicalsciences.orgorientaljphysicalsciences.org

In another example, a coordination compound of copper(II) perchlorate with cytosine, Cu(C₄H₅N₃O)₄₂, exhibits a simpler, single-step mass loss in its DTA/TG analysis. at.ua The decomposition begins at approximately 233 °C and is associated with a sharp exothermic peak on the DTA curve at 275.5 °C, indicating a rapid and energetic breakdown of the compound. at.ua

The presence of water of hydration also dictates the initial decomposition steps. In the complex Cu(H₂O)₂(2-MTZ)₄₂, TGA shows an initial mass loss between 75 °C and 110 °C, which is attributed to the removal of the two coordinating water molecules. rsc.org This is followed by further decomposition events at higher temperatures related to the loss of the 2-methyltetrazole (B106234) (2-MTZ) ligands and the eventual breakdown of the perchlorate anions at 240 °C. rsc.org

The formation of this compound complexes as intermediates can also be observed during the thermal analysis of mixtures. Research on the decomposition of ammonium (B1175870) perchlorate with copper-containing additives suggests that the formation of a copper perchlorate complex may occur in-situ, which then alters the subsequent decomposition mechanism. calstate.eduaiaa.org

Data Tables

The following tables summarize the phenomenological data obtained from the thermogravimetric analysis of various this compound systems as reported in the literature.

Table 1: Thermal Decomposition Stages of Cu(GA)₂

Decomposition StageTemperature Range (°C)DTG Peak (°C)Mass Loss (%)Description
I137 - 26622030.90Decomposition of half of the GA ligand molecule. orientaljphysicalsciences.orgorientaljphysicalsciences.org
II266 - 51335018.75Decomposition of two perchlorate ions to chlorides. orientaljphysicalsciences.orgorientaljphysicalsciences.org
III> 513-ContinuousRemoval of the remaining ligand and volatilization of copper chloride. orientaljphysicalsciences.orgorientaljphysicalsciences.org

Table 2: Thermal Decomposition of Various this compound Complexes

CompoundInitial Decomposition Temp. (°C)Peak Temp. (°C)Key Observations
Anhydrous Cu(ClO₄)₂130-Onset of decomposition. matweb.com
Cu(H₂O)₂(2-MTZ)₄₂75240 (Exothermic)Loss of water (75-110°C), followed by ligand loss and final decomposition. rsc.org
Cu(C₄H₅N₃O)₄₂~233275.5 (DTA)Single-step, exothermic decomposition. at.ua

Crystallographic Analysis of Cupric Perchlorate and Its Structural Variants

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystal. This method provides detailed information about the crystal system, space group, molecular geometry, and intermolecular interactions within the crystalline lattice.

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. Cupric perchlorate (B79767) and its complexes have been found to crystallize in several systems, depending on the coordinating ligands.

Cupric Perchlorate Hexahydrate (Cu(ClO₄)₂·6H₂O): This compound crystallizes in the monoclinic system with the space group P2₁/c. rri.res.in The unit cell contains six formula units. rri.res.in

[Cu(2-pmpe)₂(ClO₄)₂]: This complex, where 2-pmpe is diethyl(pyridin-2-ylmethyl) phosphonate, also crystallizes in the monoclinic system.

Cu(AG)₂₂: The bis(aminoguanidine)copper(II) perchlorate complex crystallizes in the monoclinic space group P2₁/n. at.ua

Cu(H₂O)₂(2-MAT)₄₂ · H₂O: This complex with 2-methyl-5-aminotetrazole (2-MAT) crystallizes in the monoclinic space group C2/c. rsc.org

[Cu(ClO₄)(cyclen)]ClO₄: The complex with 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) crystallizes in the monoclinic space group P2₁/n. nih.gov

Bis(iminodiacetamide)copper(II) Perchlorate: This complex crystallizes in the monoclinic space group P2₁/c. oup.com

Tetrakis(cytosine)copper(II) Perchlorate: This complex, as a methanol (B129727) solvate, crystallizes in the orthorhombic system with the space group Pbcn. at.uaresearchgate.net

[CuL⁷(H₂O)][ClO₄]₂·H₂O: The complex with 7-methyl-7-nitro-1,5,9,13-tetraazabicyclo[11.2.2]heptadecane crystallizes in the orthorhombic space group Pbca. rsc.org

Cu(C₁₃H₂₀N₂O₂)₂₂: This complex crystallizes in the orthorhombic space group Pbca. iucr.org

Interactive Table: Crystal System and Space Group of Selected this compound Compounds
CompoundCrystal SystemSpace GroupPubChem CID
This compound HexahydrateMonoclinicP2₁/c12846356
Cu(AG)₂₂MonoclinicP2₁/nN/A
Cu(H₂O)₂(2-MAT)₄₂ · H₂OMonoclinicC2/cN/A
[Cu(ClO₄)(cyclen)]ClO₄MonoclinicP2₁/nN/A
Bis(iminodiacetamide)copper(II) PerchlorateMonoclinicP2₁/cN/A
Tetrakis(cytosine)copper(II) PerchlorateOrthorhombicPbcnN/A

Elucidation of Molecular Geometry and Coordination Polyhedra

The copper(II) ion in this compound complexes typically exhibits a variety of coordination geometries, most commonly distorted octahedral or square pyramidal, a consequence of the Jahn-Teller effect.

In This compound hexahydrate , each of the two inequivalent copper ions is coordinated by six water molecules in a distorted octahedral arrangement. iucr.org The perchlorate groups are tetrahedral. rri.res.in

In [Cu(2-pmpe)₂(ClO₄)₂] , the copper(II) center is in an elongated octahedral geometry, coordinated to two bidentate 2-pmpe ligands and two perchlorate ions. pwr.wroc.pl

The complex Cu(AG)₂₂ features a centrosymmetric square planar [Cu(AG)₂]²⁺ cation, where the copper(II) atom is coordinated by two imine nitrogen atoms and two amine nitrogen atoms from the aminoguanidine (B1677879) ligands, resulting in a slightly distorted square-planar coordination. at.ua

In Cu(H₂O)₂(2-MAT)₄₂ · H₂O , the copper(II) ion has a Jahn-Teller distorted octahedral coordination sphere with two axial water molecules and four equatorial 2-MAT ligands. rsc.org

The [Cu(ClO₄)(cyclen)]ClO₄ complex shows a five-coordinate copper(II) ion with a nearly ideal square-pyramidal geometry. nih.gov The four nitrogen atoms of the cyclen ligand form the base, and an oxygen atom from a perchlorate ligand occupies the apical position. nih.goviucr.org

In bis(iminodiacetamide)copper(II) perchlorate , the copper atom has a distorted octahedral coordination, with two imino nitrogen atoms and two amide oxygen atoms in a trans square-planar arrangement, and two other amide oxygen atoms weakly bonded in the axial positions. oup.com

For [CuCl(pyz)₂]n(ClO₄)n , the copper(II) ion is in an ideal square-pyramidal coordination environment, bonded to a chloride ion and four nitrogen atoms from the pyrazine (B50134) ligands. bendola.com

A complex with tris(N-methylbenzimidazol-2-ylmethyl)amine and salicylate (B1505791) shows a five-coordinate Cu(II) in a distorted trigonal-bipyramidal geometry with four nitrogen atoms from the ligand and one oxygen from the salicylate. tandfonline.com

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of bond lengths, angles, and dihedral angles provides quantitative information about the molecular structure.

In This compound hexahydrate , the average Cu-O bond length in the Cu(H₂O)₆²⁺ octahedron is 2.18 Å. rri.res.in A later study reported mean corrected Cu-O distances of 1.953(1) Å, 1.970(4) Å, and 2.388(2) Å. iucr.org The Cl-O bond length in the perchlorate tetrahedron is approximately 1.45 Å. rri.res.in

For [Cu(2-pmpe)₂(ClO₄)₂] , the Cu-N and Cu-O bond lengths with the 2-pmpe ligands are shorter than the Cu-O bonds with the perchlorate anions, which causes a significant distortion of the coordination polyhedron. pwr.wroc.pl The Cu-O bond distances to the perchlorate ions are 2.482(3) Å and 2.433(3) Å. pwr.wroc.pl

In Cu(AG)₂₂ , the Cu1-N1 bond length is comparable to related complexes, while the Cu1-N3 bond is slightly shorter. at.ua The dihedral angle between the N1/Cu1/N3 and N3/C1/N2/N1 planes is 5.20°, indicating significant coplanarity. at.ua The Cl-O bond lengths in the perchlorate anion are 1.436(4) Å and 1.428(7) Å, with an O-Cl-O angle of 109.1(5)°. at.ua

In [Cu(ClO₄)(cyclen)]ClO₄ , the Cu-N bond lengths range from 2.004(1) to 2.015(1) Å. nih.gov The apical Cu-O bond is longer at 2.266(1) Å due to the tetragonal distortion. nih.gov

In a complex with 2-methyl-substituted monotetrazoles, the Cu-N bond lengths are around 2.00-2.01 Å, while the axial Cu-O bonds are longer, at 2.363(5) and 2.430(6) Å. rsc.org The O-Cu-O angle is 177.2(2)°. rsc.org

Interactive Table: Selected Bond Lengths in this compound Complexes (Å)
CompoundBond TypeBond Length (Å)
Cu(ClO₄)₂·6H₂OCu-O~2.18
[Cu(2-pmpe)₂(ClO₄)₂]Cu-O (perchlorate)2.482(3), 2.433(3)
Cu(AG)₂₂Cl-O1.436(4), 1.428(7)
[Cu(ClO₄)(cyclen)]ClO₄Cu-N2.004(1) - 2.015(1)
[Cu(ClO₄)(cyclen)]ClO₄Cu-O2.266(1)

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

Intermolecular interactions play a crucial role in the packing of molecules in the crystal lattice.

In This compound hexahydrate , hydrogen bonds link the water and perchlorate oxygen atoms, forming puckered six-membered rings. rri.res.in

The crystal structure of [Cu(2-pmpe)₂(ClO₄)₂] is stabilized by weak C-H···O and C-H···π interactions, as well as π-π stacking between pyridyl rings, creating a three-dimensional network. pwr.wroc.pl

In Cu(AG)₂₂ , the molecules are linked through intermolecular N-H···O hydrogen bonds, forming a network structure. at.ua

The structure of Cu(H₂O)₂(2-MAT)₄₂ · H₂O features planes of perchlorate anions and cocrystallized water that act as hydrogen-bond-mediating linkers between adjacent complex layers. rsc.org

In [Cu(ClO₄)(cyclen)]ClO₄ , N-H···O hydrogen bonds between the amine hydrogens and the perchlorate oxygen atoms create a three-dimensional network. nih.gov

Complexes with N-(6-methylpyridin-2-yl)acetamide ligands form one-dimensional infinite chains through N-H···O and O-H···O hydrogen bonds, which are further interconnected by π-π stacking interactions between pyridine (B92270) rings. nih.gov

Hirshfeld surface analysis of chloridobis(1,10-phenanthroline-κ²N,N′)copper(II) perchlorate reveals significant π–π stacking interactions leading to zigzag chains. The most important surface contacts are from H⋯H, H⋯C/C⋯H, H⋯O/O⋯H, H⋯Cl/Cl⋯H, and C⋯C interactions. iucr.org

Polymorphic Forms and their Structural Characterization

Polymorphism, the ability of a substance to exist in more than one crystal structure, can be observed in this compound complexes.

A study on a copper complex with 3,10-C-meso-3,5,7,7,10,12,14,14-octamethyl-1,4,8,11-tetraazacyclotetradecane revealed two solvatomorphic forms: Cu(L¹)(ClO₄)₂·1.2H₂O and Cu(L¹)(ClO₄)₂. The orientation of the perchlorate anions and the resulting intramolecular hydrogen bonding are the most significant differences between the forms. nih.gov

Different polymorphs of chloridobis(1,10-phenanthroline-κ²N,N′)copper(II) perchlorate have been characterized, showing variations in their crystal packing and intermolecular interactions. iucr.org

Powder X-ray Diffraction (XRD) for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a valuable tool for the routine identification of crystalline phases and the assessment of sample purity. While single-crystal XRD provides the detailed structure of a single crystal, PXRD analyzes a bulk, polycrystalline sample. The resulting diffraction pattern is a fingerprint of the crystalline material. For this compound and its derivatives, PXRD can be used to:

Confirm the identity of a synthesized compound by comparing its experimental PXRD pattern to a calculated pattern from single-crystal data or a reference pattern from a database.

Assess the purity of a sample by detecting the presence of diffraction peaks from crystalline impurities.

Monitor phase transformations that may occur due to changes in temperature, pressure, or humidity.

Characterize materials for which single crystals suitable for single-crystal XRD cannot be obtained.

For example, the monoclinic crystal structure of this compound hexahydrate has been confirmed by XRD techniques.

Hirshfeld Surface Analysis and 2-D Fingerprint Plots for Supramolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of various non-covalent contacts that dictate the supramolecular architecture. The analysis involves generating a three-dimensional Hirshfeld surface mapped with properties like dnorm (normalized contact distance), and corresponding two-dimensional (2-D) fingerprint plots.

The dnorm value is calculated from di (the distance from the surface to the nearest nucleus internal to the surface) and de (the distance to the nearest nucleus external to the surface), normalized by the van der Waals (vdW) radii of the respective atoms. Negative dnorm values, often highlighted in red on the surface map, indicate intermolecular contacts shorter than the vdW radii, representing significant interactions such as hydrogen bonds. mdpi.comresearchgate.net Blue regions correspond to contacts longer than the vdW radii, while white areas denote contacts approximately equal to the vdW separation. mdpi.com

The 2-D fingerprint plot is a scatter plot of di versus de, which summarizes all intermolecular contacts in the crystal. csic.es Each point on the plot represents a unique contact, and the density of these points reflects the frequency of that particular interaction type. The shape and features of the plot, such as sharp spikes, provide a distinct signature for the types of interactions present. rsc.org

In the context of this compound and its structural variants, Hirshfeld surface analysis reveals the crucial role of hydrogen bonding and other weak interactions in stabilizing the crystal packing. The perchlorate anion, though often considered a weakly coordinating spectator, frequently participates in these networks through its oxygen atoms.

Detailed Research Findings:

Analysis of various copper(II) perchlorate complexes highlights the diversity and relative importance of different supramolecular interactions.

In a different copper(II) complex, Cu(AEPN)(2PN)₂, where the perchlorate anions are not coordinated to the metal ion, the supramolecular structure is dominated by close contacts involving O···H-C/N and H···H interactions. researchgate.net The fingerprint plots showed that these interactions account for the vast majority of the crystal packing forces, with O···H contacts contributing 65% and H···H contacts contributing 34%. researchgate.net

Similarly, in the crystal structure of two copper(II) macrocyclic complexes involving perchlorate anions, the main contributions to the crystal packing were found to be from H···H (58.0%) and H···O/O···H (41.9%) interactions. researchgate.net For the complex bis[2-amino-5-(ethylsulfanyl)-1,3,4-thiadiazol-3-ium] bis(perchlorato-κO)bis(picolinato-κ² N,O)copper(II), Hirshfeld analysis revealed that O···H/H···O contacts are the dominant intermolecular interactions that stabilize the crystal structure. scilit.com In another unusual copper complex, [Cu(L¹ᵃ)₂Cl]ClO₄, formed through copper perchlorate-catalyzed oxidation, the O···H/H···O contacts were quantified as having the highest contribution at 27.2%. nih.gov

Interactive Data Table: Percentage Contribution of Intermolecular Contacts in Various Copper(II) Perchlorate Complexes

ComplexH···H (%)O···H/H···O (%)H···Cl/Cl···H (%)H···C/C···H (%)C···C (%)Other (%)Reference
CuCl(phen)₂32.114.612.718.210.611.8 iucr.orgnih.gov
Cu(AEPN)(2PN)₂34.065.0 (O···H-C/N)---1.0 researchgate.net
Macrocyclic Cu(II) Perchlorate Complex58.041.9---0.1 researchgate.net
[Cu(L¹ᵃ)₂Cl]ClO₄-27.2---72.8 nih.gov

Coordination Chemistry of Cupric Perchlorate

Ligand Design and Complex Formation

The synthesis of copper(II) perchlorate (B79767) complexes involves a diverse array of ligands, leading to complexes with varied geometries and properties. The choice of ligand is crucial in determining the final structure and reactivity of the complex.

Chelating ligands, which bind to the copper(II) ion through multiple donor atoms, and macrocyclic ligands, which are large cyclic molecules that can encapsulate the metal ion, are instrumental in forming stable cupric perchlorate complexes.

The reaction of this compound with chelating ligands like aminoguanidine (B1677879) results in the formation of mononuclear complexes such as bis(aminoguanidine)copper(II) perchlorate, Cu(AG)₂₂. at.uaresearchgate.net In this complex, the copper(II) ion is coordinated by two imine nitrogen atoms and two amine nitrogen atoms from two bidentate aminoguanidine ligands, creating a stable five-membered CuN₄ ring and resulting in a slightly distorted square-planar geometry. at.uaresearchgate.net

Macrocyclic ligands offer a high degree of preorganization for metal ion binding. Copper(II) complexes with tetraaza macrocyclic ligands, such as those derived from cyclam, are well-studied. For instance, a complex with a N-propargyl cyclam ligand shows the copper(II) ion coordinated to the four nitrogen atoms of the macrocycle, with an acetonitrile (B52724) molecule occupying an apical position. ucl.ac.uk In another example, a macrocyclic ligand with a protonated carboxylic acid group forms a coordination polymer where the copper(II) ion is in a tetragonally distorted octahedral environment, coordinated by the four nitrogen atoms of the macrocycle, a perchlorate oxygen, and a carbonyl oxygen from a neighboring unit. iucr.org The formation of such complexes is driven by the high thermodynamic stability and kinetic inertness associated with macrocyclic complexes. iucr.org

Research has also explored the use of tetrapyridyl pendant armed macrocyclic ligands. In the complex CuL1₂, the copper(II) ion is encapsulated within the macrocycle, coordinated to six nitrogen atoms in a distorted octahedral environment. researchgate.net

Table 1: Selected this compound Complexes with Chelating and Macrocyclic Ligands

ComplexLigand TypeCoordination GeometryKey Structural Feature
Cu(AG)₂₂ at.uaresearchgate.netChelating (Bidentate)Distorted Square-PlanarFormation of a five-membered CuN₄ chelate ring. at.ua
Cu(N-propargyl cyclam)(CH₃CN)₂ ucl.ac.ukMacrocyclic (Tetraaza)Five-coordinateAcetonitrile molecule in the apical position. ucl.ac.uk
{Cu(C₁₃H₃₀N₅O₂)(ClO₄)₂}n iucr.orgMacrocyclic (Functionalized)Distorted OctahedralForms an infinite polymer chain via carboxylate bridging. iucr.org
CuL1₂ researchgate.netMacrocyclic (Pendant Armed)Distorted OctahedralMononuclear endomacrocyclic complex with N₆ coordination. researchgate.net

Mixed-ligand complexes of this compound are formed by coordinating the copper(II) ion with two or more different types of ligands. This approach allows for the fine-tuning of the steric and electronic properties of the resulting complex.

A common strategy involves the use of a primary chelating ligand, often a tridentate or tetradentate Schiff base or a polyamine, and a secondary ligand, which can be a simple anion or another neutral molecule. For example, mixed-ligand complexes have been synthesized using N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDT) and a bidentate polypyridine ligand like 2,2'-bipyridine (B1663995) (bipy) or 1,10-phenanthroline (B135089) (phen). giqimo.com The resulting complexes, Cu(PMDT)(bipy)₂ and Cu(PMDT)(phen)₂, exhibit a distorted square-pyramidal geometry. giqimo.com

Similarly, new series of copper(II) complexes have been prepared with mixed ligands such as 2,2′-bipyridine or 1,10-phenanthroline and 5-phenyl-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine (pmtp). mdpi.com The synthesis is typically a stepwise reaction where the [Cu(N-N)₂]²⁺ intermediate is formed first, followed by the addition of the pmtp ligand. mdpi.com The resulting Cu(bpy)₂(pmtp)₂ complex features a five-coordinated copper ion with a trigonal bipyramidal stereochemistry. mdpi.com

The synthesis of a mixed-ligand thiocyanato-bridged copper(II) dimer, Cu₂(L)₂(NCS)₂₂·4H₂O, has been reported where L is a tridentate Schiff base ligand. ijcrcps.com In this dimeric structure, each copper(II) ion has a square pyramidal geometry, with the basal plane occupied by the tridentate ligand and a nitrogen atom from the thiocyanate (B1210189) group. ijcrcps.com Another study describes a dimeric complex, [Cu(bipy)(5-Br-2-hap)(ClO₄)]₂, where the presence of a bromine-substituted ligand plays a key role in the formation of the dimer compared to its mononuclear analogue. tandfonline.com

Role of Perchlorate Anion in Coordination

The perchlorate anion (ClO₄⁻) is often considered a non-coordinating or weakly coordinating anion in coordination chemistry. Its role in this compound complexes can vary, influencing the final structure and properties of the complex.

In many this compound complexes, the perchlorate anion acts as a simple counterion, balancing the charge of the cationic copper complex without directly bonding to the metal center. at.uaontosight.ai This is often observed when strong chelating or macrocyclic ligands saturate the coordination sphere of the copper(II) ion. at.uaresearchgate.netontosight.ai For example, in the complex bis(2,2'-bipyridyl-kappa2N,N')(imidazolidine-2-thione-kappaS)copper(II) bis(perchlorate), the perchlorate ions are not coordinated to the copper ion. ontosight.ai Similarly, in complexes with aminoguanidine or certain mixed ligands, the perchlorate exists as a counterion, interacting with the complex cation through hydrogen bonds. at.uamdpi.com The low basicity of perchlorate means it is often outcompeted by other ligands, including water, for a position in the copper(II) coordination sphere. wikipedia.org

However, in numerous instances, the perchlorate anion exhibits weakly coordinating behavior, directly bonding to the copper(II) center, usually in an axial position. This is particularly common when the primary ligands are less sterically hindering or when there are available coordination sites on the metal ion. For example, in a dinuclear complex with an end-to-end azido (B1232118) bridge, [Cu₂(L2)₂(μ-1,3-N₃)₂(ClO₄)₂], a perchlorate ion is coordinated to each octahedral copper(II) center. rsc.org In another case, a mononuclear Cu(II) complex derived from a tetradentate Schiff base, [CuL(ClO₄)₂], features two perchlorate oxygens very weakly coordinated in the axial positions of a tetragonally distorted octahedral geometry. reading.ac.uk The interaction of the perchlorate ion can be quite weak, as seen in a dinuclear complex where the copper-oxygen distance is a relatively long 2.833(4) Å. mdpi.com

The coordinating ability of the perchlorate anion can be influenced by the solvent system. For example, studies have shown that the coordinating ability of ClO₄⁻ is significantly reduced in aqueous solutions due to unfavorable competition with water molecules. rsc.org

The coordination or non-coordination of the perchlorate anion has a direct impact on the geometry of the copper(II) center. When perchlorate acts as a non-coordinating counterion, the geometry is determined solely by the primary ligands. For instance, square-planar or trigonal bipyramidal geometries are common in four- and five-coordinate complexes, respectively. at.uamdpi.com

When the perchlorate anion coordinates to the copper(II) ion, it typically occupies an axial position, leading to a distorted octahedral or square-pyramidal geometry. iucr.orgrsc.orgreading.ac.uk This weak axial interaction is a manifestation of the Jahn-Teller effect, common in d⁹ Cu(II) complexes, which leads to an elongation of the axial bonds. In a complex with a functionalized azacyclam ligand, the copper(II) ion exhibits a tetragonally distorted octahedral geometry with average equatorial Cu–N bond lengths [2.01 (6) Å] being significantly shorter than the axial Cu–O bond length from the coordinated perchlorate [average 2.62 (7) Å]. iucr.org

The electronic properties, such as the d-d transition energies observed in UV-Vis spectroscopy, are also influenced by the coordination environment. The weak interaction of the perchlorate anion in an axial position can cause shifts in these electronic transitions. giqimo.com Furthermore, the presence of perchlorate as a counter-ion can induce subtle structural changes in the ligands, such as the twisting of heterocyclic rings, to facilitate anion-π interactions, which can indirectly affect the electronic properties of the metal center. bendola.com

Multinuclear and Adduct Formation

This compound is a useful precursor for the synthesis of multinuclear complexes and adducts, where multiple copper centers are linked by bridging ligands or where copper complexes act as "metalloligands" to coordinate other metal ions.

Dinuclear copper(II) complexes are frequently synthesized using ligands designed to bridge two metal centers. Azido ligands (N₃⁻) are effective in this role, bridging two copper(II) ions in either an end-on (μ₁,₁) or end-to-end (μ₁,₃) fashion. psu.edu For example, dinuclear complexes like Cu₂(μ₁,₃-N₃)₂(Et₃dien)₂₂ have been synthesized, where two copper(II) centers are bridged by two end-to-end azide (B81097) groups, with perchlorate anions acting as counterions. psu.edu In other systems, alkoxo or hydroxo groups can serve as the bridging units between two copper(II) ions. ut.ac.irijcce.ac.irmostwiedzy.pl

Copper(II) complexes themselves can act as ligands to form heterometallic adducts. For instance, copper(II) salicylaldimine complexes can coordinate to a sodium ion from sodium perchlorate to form trinuclear [(CuL1)₂NaClO₄] and tetranuclear [(CuL2)₃Na]ClO₄ adducts. researchgate.netat.ua In the trinuclear structure, the sodium ion is coordinated to oxygen atoms from two Schiff-base complexes and a chelating perchlorate anion. researchgate.netat.ua In the tetranuclear adduct, the sodium ion is coordinated to oxygen atoms from three copper complexes. researchgate.netat.ua The nature of the counter-anion, such as the weakly coordinating perchlorate, plays a crucial role in determining the nuclearity and structure of these polynuclear assemblies. researchgate.net

The self-assembly process can lead to the formation of even larger structures. A 2D coordination polymer, [CuCl(pyz)₂]n(ClO₄)n, has been synthesized where copper(II) ions are linked by pyrazine (B50134) ligands into a 2D array, with perchlorate ions residing in the cavities formed by the polymer network. bendola.com The self-assembly of this compound with nucleotides like cytidine (B196190) monophosphate can lead to the formation of one-dimensional helical coordination polymers. rsc.org

Dimeric and Higher-Order Coordination Architectures

This compound is a versatile precursor for synthesizing dimeric and polynuclear copper(II) complexes. The formation of these architectures is highly dependent on the choice of ligand, which can act as a bridge between two or more metal centers.

One common strategy involves using ligands that contain multiple donor atoms capable of bridging. For instance, reactions using this compound with phenol-based ligands featuring pyrazole (B372694) arms, such as 4-methyl-2,6-bis(pyrazol-1-ylmethyl)phenol, yield dicopper(II) complexes. In these structures, two copper(II) centers are bridged by the two phenoxide oxygen atoms from the ligands, forming a discrete {Cu₂(µ-phenoxide)₂}²⁺ core. The perchlorate ions often occupy the axial coordination sites on the square pyramidal copper centers. rsc.org These dicopper centers can exhibit strong antiferromagnetic coupling. rsc.org

Similarly, Schiff base ligands derived from β-alanine and imidazole-4-carbaldehyde can form bis(carboxylato-O)-bridged dimeric copper(II) structures when reacted with this compound. rsc.org In this architecture, each copper atom is chelated by one ligand, and the carboxylate group of that ligand bridges to an adjacent copper atom, creating a dimeric cation with perchlorate as the counter-ion. rsc.org

Oximato-bridged dimers are another significant class of complexes derived from this compound. ias.ac.in These compounds exhibit a well-defined quasi-reversible couple corresponding to the Cu(II)Cu(II)/Cu(II)Cu(I) redox process. ias.ac.in The use of more complex oxime-based Schiff base ligands with this compound can lead to even higher-order structures. For example, a hexanuclear copper(II) compound has been synthesized where two triangular {Cu₃(µ₃-O)} units are linked together. Each triangular core is capped by a triply coordinating perchlorate anion, showcasing a rare bridging mode for the perchlorate ion itself. researchgate.net

The table below summarizes examples of ligands that promote the formation of dimeric and higher-order copper architectures from this compound.

Ligand TypeBridging GroupResulting ArchitectureReference
Phenol-pyrazolePhenoxideDimer rsc.org
Imidazole-Schiff BaseCarboxylateDimer rsc.org
Oxime-basedOximateDimer, Hexanuclear Cluster ias.ac.inresearchgate.net

Heterobimetallic Systems Involving Copper(II) Perchlorate

This compound complexes can also serve as building blocks, or "metalloligands," for the construction of heterobimetallic systems. In these structures, a copper(II) complex coordinates to a different metal ion.

A clear example is the synthesis of a Ni(II)Cu(II)Ni(II) heterotrinuclear complex. The process begins with the formation of a mononuclear copper(II) perchlorate complex with a bis-imidazolyl Schiff base ligand, [Cu(H₂L)(ClO₄)]ClO₄. acs.org This stable complex can then react under basic conditions, where the deprotonated imidazole (B134444) nitrogen atoms coordinate to another metal ion, such as nickel(II), to form the heterometallic assembly. acs.org

Another reported system is a water-soluble copper(II)-nickel(II) heterobimetallic complex, CuNi(µ-OH)(µ-OH₂)(µ-OAc)(bpy)₂₂. tandfonline.com This complex features bridging hydroxide (B78521), aqua, and acetate (B1210297) groups between the copper and nickel centers, with bipyridine ligands completing the coordination spheres and perchlorate anions balancing the charge. Such complexes are of interest for their potential as catalysts for oxidation reactions. tandfonline.com

Oximato-bridged systems also provide a platform for creating heterobimetallic dimers. Dinuclear complexes with the general formula Cu(pdmg)M(L)₂ (where M = Ni or Mn, and L is a capping ligand like terpyridine or cyclam) have been synthesized. These are formed by reacting a copper(II) complex fragment, [Cu(pdmg)], with a salt of the second metal, demonstrating the versatility of using copper complexes as precursors for more complex heterometallic structures with perchlorate counter-ions. capes.gov.br

Electronic Structure and Redox Properties of Cu(II) Complexes

The electrochemical behavior of copper(II) perchlorate complexes is of significant interest, as the Cu(II)/Cu(I) redox couple is central to the function of many copper-containing enzymes. Cyclic voltammetry is a primary tool for investigating these properties, often revealing whether redox processes are centered on the metal ion or the surrounding ligand.

Ligand-Centered and Metal-Centered Redox Processes

In most simple copper(II) perchlorate complexes, the observed redox activity is metal-centered, corresponding to the one-electron reduction of Cu(II) to Cu(I). This is seen in dicopper(II) complexes with phenoxide bridges, which display processes attributed to Cu(II)Cu(II) → Cu(II)Cu(I) and subsequently to Cu(I)Cu(I). rsc.org Similarly, reactions of this compound with certain Schiff base ligands derived from 2-pyridinecarbaldehyde can lead to a facile reduction, directly yielding stable copper(I) complexes in what is a clear metal-centered process. oup.com

However, the use of "redox-active" ligands can introduce ligand-centered redox events. These ligands can be oxidized or reduced independently of the metal center. For example, a study of β-diimine macrocyclic copper(II) complexes identified two distinct oxidation pathways: one involving electron transfer from the copper center and another involving electron transfer from the ligand, depending on the reaction conditions. ajol.info

A definitive example involves a copper(II) complex with a tridentate benzoxazole-containing aminophenol ligand. Spectroscopic and magnetic studies showed that the ligand exists in its oxidized o-iminosemiquinone radical form, which is antiferromagnetically coupled to the Cu(II) d⁹ center. Chemical oxidation of this complex was shown to be a ligand-centered process, affording a Cu(II)-iminoquinone species. researchgate.net In another study of di-Schiff base copper(II) complexes, researchers observed the expected metal-centered reduction, but also detected evidence of ligand oxidation at higher potentials. rsc.org This demonstrates that both metal- and ligand-centered processes can occur within the same complex. researchgate.netrsc.org

Quasireversible Redox Couples

Many copper(II) complexes derived from this compound exhibit a single, well-defined, quasi-reversible one-electron redox couple in cyclic voltammetry experiments. This process is assigned to the Cu(II)/Cu(I) couple. The term "quasi-reversible" indicates that the rate of electron transfer is not infinitely fast, and the reduced Cu(I) species has a reasonable stability on the timescale of the experiment.

This behavior is common across a wide range of ligand systems.

Schiff Base Complexes : Copper(II) complexes with various tetradentate Schiff-base ligands consistently show a single quasi-reversible one-electron transfer attributable to the [Cu(II)L]/[Cu(I)L]⁻ couple. researchgate.net

Imidazole Complexes : The electrochemical behavior of copper(II)-imidazole complexes, prepared from copper(II) perchlorate, shows a diffusion-controlled, quasi-reversible one-electron transfer process for the Cu²⁺/⁺ couple.

Oximato-Bridged Dimers : Strongly exchange-coupled copper(II) dimers linked by oximato bridges also display a well-defined quasi-reversible couple, which corresponds to the reduction of one of the two copper centers (Cu(II)Cu(II) + e⁻ ⇌ Cu(II)Cu(I)). ias.ac.in

The table below provides electrochemical data for representative copper(II) complexes, highlighting the quasi-reversible nature of their redox couples.

Complex TypeLigandRedox CoupleE½ (V vs. SCE)Reference
MononuclearImidazole (1:10 Cu:ImH)Cu(II)/Cu(I)+0.040
DimericOximato-bridgedCu(II)₂/Cu(II)Cu(I)Varies ias.ac.in
MononuclearSalen-type Schiff BaseCu(II)/Cu(I)Varies researchgate.net

Note: The exact potential values are highly dependent on the specific ligand structure and experimental conditions (solvent, supporting electrolyte).

Mechanistic Investigations and Reaction Dynamics Involving Cupric Perchlorate

Catalytic Reaction Mechanisms

The catalytic prowess of cupric perchlorate (B79767) is evident in a variety of chemical transformations. The mechanisms underlying this catalysis are diverse, involving different modes of substrate activation and reaction pathways.

Cupric perchlorate serves as an effective catalyst in several organic reactions, proceeding through distinct mechanistic pathways. It has been demonstrated to be a highly efficient catalyst for the acetylation of alcohols, phenols, amines, and thiols using acetic anhydride (B1165640) under solvent-free conditions. researchgate.net The catalytic cycle likely involves the coordination of the carbonyl oxygen of acetic anhydride to the Lewis acidic Cu(II) center, which enhances the electrophilicity of the acetyl group and facilitates nucleophilic attack by the substrate.

In other transformations, this compound facilitates multi-component reactions. For instance, it catalyzes the synthesis of polyhydroquinolines via a four-component condensation. The mechanism in such reactions involves the initial activation of carbonyl compounds by the copper(II) ion, followed by a cascade of reactions including Knoevenagel condensation and Michael addition. The role of the catalyst is to orchestrate the sequence of bond formations by activating the appropriate functional groups.

Furthermore, this compound is involved in oxidative reactions. Its ability to catalyze the oxidative cleavage of DNA has been noted, suggesting a mechanism that likely involves the generation of reactive oxygen species or direct interaction with the DNA backbone.

This compound is a catalyst for the homogeneous activation of molecular hydrogen in aqueous solutions. researchgate.net This process is crucial for various reduction reactions. The mechanism involves the formation of a copper-hydride intermediate, which then acts as the reducing agent. cdnsciencepub.comtandfonline.com

The activation of H₂ by the aquated cupric ion, Cu²⁺(aq), is the rate-determining step, forming a transient copper hydride species (CuH⁺). researchgate.netcdnsciencepub.com This step is represented by the following equilibrium:

Cu²⁺ + H₂ ⇌ CuH⁺ + H⁺

The proposed mechanistic steps for the Cu²⁺-catalyzed reduction of Cr(VI) by H₂ are:

Hydrogen Activation (Slow): Cu²⁺ + H₂ → CuH⁺ + H⁺

Oxidation of Intermediate: The CuH⁺ intermediate is attacked by oxidizing species. This can proceed via two parallel pathways involving either another Cu²⁺ ion or the Cr(VI) species itself. cdnsciencepub.com

CuH⁺ + Cu²⁺ → 2Cu⁺ + H⁺

CuH⁺ + Cr(VI) → Cu²⁺ + Cr(V) + H⁺

Fast Subsequent Steps: The reduced copper species (Cu⁺) and intermediate chromium species (Cr(V)) are quickly oxidized back to their stable states by Cr(VI). cdnsciencepub.com

2Cu⁺ + Cr(VI) → 2Cu²⁺ + Cr(IV)

Cr(V) and other intermediates are eventually reduced to Cr³⁺.

This mechanism highlights the central role of the CuH⁺ intermediate, formed through the interaction of this compound with molecular hydrogen. cdnsciencepub.com

The reactivity of this compound in many catalytic processes is rooted in electron transfer mechanisms. The copper center can readily cycle between the Cu(II) and Cu(I) oxidation states, facilitating redox transformations. researchgate.net This ability is fundamental to its role as an oxidizing agent and a redox catalyst.

In the photoredox chemistry of this compound in a methanolic medium, ultraviolet irradiation initiates a primary photoprocess believed to be the homolytic cleavage of a copper(II)-methanol bond. oup.comcapes.gov.br This event constitutes an intramolecular electron transfer from a coordinated methanol (B129727) molecule to the Cu(II) center, producing a Cu(I) species and an oxidized solvent radical.

Cu(II)(CH₃OH) + hν → Cu(I) + •CH₂OH + H⁺

The resulting Cu(I) and radical species then engage in secondary reactions. oup.comcapes.gov.br The efficiency of this process is wavelength-dependent, indicating the involvement of a methanol-to-copper(II) charge transfer band. capes.gov.br

In broader redox catalysis, the Cu(II)/Cu(I) couple's potential is highly sensitive to the solvent and coordinating ligands. researchgate.netresearchgate.net This sensitivity allows for the tuning of its redox activity. For instance, the synergistic effect of acetonitrile (B52724) and perchlorate ions enhances the redox potential of the Cu(II)/Cu(I) couple, expanding its capacity to oxidize a wider range of substrates. researchgate.net The electron transfer process is often the rate-determining step in these catalytic cycles, where the Cu(II) species accepts an electron from the substrate, is reduced to Cu(I), and is then re-oxidized by an external oxidant to regenerate the active catalyst. researchgate.net

Solution-Phase Kinetics and Reaction Rate Studies

The study of reaction kinetics in solution provides quantitative insights into the factors governing the speed and mechanism of reactions involving this compound.

The solvent environment and reaction conditions, such as temperature and reactant concentrations, exert a profound influence on the kinetics of reactions catalyzed by this compound.

Solvent Effects: The choice of solvent can dramatically alter reaction rates and even the reaction mechanism. In acetonitrile, the redox potential of the Cu(II)/Cu(I) couple is significantly increased, which enhances the oxidizing power of this compound. researchgate.net This is attributed to the ability of acetonitrile to stabilize the Cu(I) state. In contrast, in aqueous solutions, the Cu(I) ion is less stable. The use of methanol as a solvent in photoredox reactions allows for charge-transfer processes upon UV irradiation. oup.comcapes.gov.br Furthermore, some reactions, like the acetylation of alcohols and phenols, proceed most efficiently under solvent-free conditions, where the high concentration of reactants and catalyst maximizes the reaction rate. researchgate.net

Influence of Temperature: As with most chemical reactions, temperature has a significant impact. In the this compound-catalyzed reduction of dichromate by hydrogen, the reaction rate approximately doubled for every 10°C increase in temperature in the range of 80-140°C. cdnsciencepub.com The activation energy for the hydrogen activation step was determined to be approximately 26 kcal/mol. researchgate.netcdnsciencepub.com

Influence of Concentration and Acidity: The concentration of this compound, substrates, and other species like H⁺ ions can affect the reaction rate. In the hydrogen activation reactions, the rate is dependent on the concentration of both Cu²⁺ and H₂. researchgate.net At high acidities (e.g., in perchloric acid), the rate of dichromate reduction was observed to be retarded. cdnsciencepub.com In the oxidation of cuprous ions by perchlorate, the rate was dependent on the concentration of sodium perchlorate. researchgate.net

Determining the reaction order and rate constants is fundamental to elucidating reaction mechanisms. For reactions involving this compound, these parameters have been established through various kinetic studies.

In the homogeneous catalytic activation of hydrogen, the reaction was found to follow second-order kinetics, being first-order in both cupric ion and molecular hydrogen. researchgate.net The rate law is given by: -d[H₂]/dt = k[Cu²⁺][H₂]

The bimolecular rate constant, k, was determined over a range of temperatures, yielding the Arrhenius expression: k = 1.0 x 10¹³ exp(-26,600/RT) L·mol⁻¹·min⁻¹ researchgate.net

A more detailed study of the same system under different conditions proposed a more complex rate law that also accounts for the dependence on the oxidant (dichromate) and hydrogen ion concentration. cdnsciencepub.com The rate constant for the initial hydrogen activation step (k₁) was found to be k₁ = 5.3 x 10¹⁰ exp(-25,800/RT) L·mol⁻¹·s⁻¹. cdnsciencepub.com

For the oxidation of cuprous ions by perchlorate in a perchloric acid solution at 95°C, the reaction was found to be apparent first-order with respect to the cuprous ion concentration. researchgate.net The pseudo-first-order rate constants (k) were determined at different sodium perchlorate concentrations, as shown in the table below.

Table 1: Pseudo-first-order rate constants for the oxidation of Cu⁺ by perchlorate at 95°C Data sourced from a study on cuprous perchlorate oxidation kinetics. researchgate.net

View Data
Sodium Perchlorate (M)Rate Constant (k) (s⁻¹)
01.75 x 10⁻⁵
14.38 x 10⁻⁵
27.00 x 10⁻⁵
39.92 x 10⁻⁵

Kinetic studies on the luminescence quenching of tris(2,2'-bipyridine)ruthenium(II) by copper(II) perchlorate showed that the pseudo-first-order rate constant versus quencher concentration plots were non-linear. nih.govrsc.org This complexity was attributed to the combined effects of ionic strength and ion-pairing. By analyzing the tangent to the curve at zero quencher concentration, a second-order quenching rate constant of (1.6 ± 0.2) × 10⁷ M⁻¹s⁻¹ was determined at zero ionic strength. rsc.org

Thermal Decomposition Mechanisms of Cu(II) Perchlorate Complexes

The thermal decomposition of copper(II) perchlorate complexes is a subject of significant interest, particularly due to their potential applications as energetic materials. The stability and decomposition pathways of these complexes are intrinsically linked to the nature of the ligands coordinated to the copper(II) center and the presence of the highly oxidizing perchlorate anion.

Energetic Properties and Decomposition Pathways

The energetic nature of this compound complexes stems from the combination of a metal center, organic ligands (often nitrogen-rich), and the perchlorate anion, which acts as an oxidizer. The thermal decomposition process often involves redox reactions between the perchlorate anion and the ligands, leading to the release of significant energy.

Research into various copper(II) perchlorate complexes has revealed a range of energetic properties. For instance, tetraamminecopper(II) perchlorate (TACP) exhibits mechanical sensitivities comparable to PETN. at.ua Another example, a complex formed from copper(II) perchlorate with cytosine (CCPL), is classified as a secondary explosive with an impact sensitivity similar to RDX. at.ua Complexes with nitrogen-rich ligands, such as 4-amino-1,2,4-triazole (B31798), are also noted for their promising energetic properties and are considered sensitive secondary explosives. at.uaresearchgate.net The complex bis(aminoguanidine)copper(II) perchlorate decomposes at a relatively high temperature of 210 °C and shows enhanced sensitivities to impact and friction. at.ua The coordination chemistry can be modulated to tune the energetic properties; for example, two different copper(II) perchlorate complexes with benzhydrazide (BH) showed different thermal stabilities and mechanical sensitivities based on their coordination environments. rsc.org

Table 1: Energetic Properties of Selected Cu(II) Perchlorate Complexes

Compound Impact Sensitivity (J) Friction Sensitivity (N) Detonation Velocity (km/s) Decomposition Temp. (°C) Ref.
Tetraamminecopper(II) perchlorate (TACP) Similar to PETN Between PETN and RDX 3.23 (at 0.9 g/cm³) - at.uaresearchgate.net
Tetrakis(cytosine)copper(II) perchlorate (CCPL) 7.5 230 6.1 - at.ua
Tetrakis(4-amino-1,2,4-triazole)copper(II) perchlorate monohydrate 5 50 6.6 (at 1.6 g/cm³) - at.ua

The decomposition of these complexes typically proceeds in multiple stages, as revealed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The specific pathways are highly dependent on the coordinated ligands.

For instance, the thermal decomposition of the complex Cu(GA)2, where GA is the Schiff base 1,2-bis(imino-4'-antipyrinyl)ethane, occurs in three stages. scitechnol.com The first stage involves the loss of half of the ligand molecule. scitechnol.com In contrast, the related complex Cu(AA)22, with AA being 4-N-(4'-antipyrylmethylidene)aminoantipyrine, decomposes in two stages. scitechnol.com The initial stage involves the loss of one AA molecule and the conversion of one perchlorate to chloride. scitechnol.com The final residue for many of these complexes upon complete decomposition is cupric oxide (CuO). scitechnol.commdpi.com

The analysis of gaseous products evolved during decomposition provides further insight into the reaction pathways. For a copper(II) perchlorate complex with mixed heterocycle ligands, thermal transformations occur in four steps, with fragments such as Cl, ClO, and Cl₂ being identified in the gaseous products at all stages, indicating the continuous decomposition of the perchlorate ion. mdpi.com This is accompanied by the fragmentation of the organic ligands and subsequent oxidative degradation. mdpi.com

Table 2: Thermal Decomposition Stages for Selected Cu(II) Perchlorate Complexes

Complex Formula Stage Temperature Range (°C) DTG Peak (°C) Mass Loss (%) Decomposition Pathway Ref.
Cu(GA)2 1 137-266 220 30.90 Removal of half of the ligand molecule scitechnol.com
Cu(AA)22 1 190-328 314 43.47 Decomposition of one AA molecule and conversion of one perchlorate to chloride scitechnol.com

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 24578
Copper(II) oxide 14829
PETN (Pentaerythritol tetranitrate) 8313
RDX (Cyclotrimethylenetrinitramine) 7949
Cytosine 597
4-Amino-1,2,4-triazole 6979
Aminoguanidine (B1677879) 31034
Benzhydrazide 7029
1,2-bis(imino-4'-antipyrinyl)ethane 15777176
4-N-(4'-antipyrylmethylidene)aminoantipyrine 10129208

Advanced Applications of Cupric Perchlorate in Chemical Research

Catalysis in Organic Synthesis

Cupric perchlorate (B79767) has proven to be a highly efficient and often environmentally benign catalyst for synthesizing complex organic molecules. Its applications span multi-component reactions, functional group transformations, and oxidative processes.

Cupric perchlorate hexahydrate serves as an exceptional catalyst in the Hantzsch four-component condensation reaction to synthesize polyhydroquinoline derivatives. nih.govjbiochemtech.com This reaction involves the one-pot condensation of an aldehyde, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net The use of this compound under solvent-free conditions and ultrasound irradiation provides a synergistic effect, leading to excellent yields and significantly reduced reaction times compared to conventional methods. nih.govresearchgate.net This green chemistry approach is favored for its simplicity, high yields, and easy workup. nih.govresearchgate.net The versatility of this method has been demonstrated with a wide range of substituted aldehydes. researchgate.net

Table 1: this compound Catalyzed Synthesis of Polyhydroquinolines via Hantzsch Reaction

AldehydeProductTime (min)Yield (%)Reference
Benzaldehyde2,7,7-Trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester1595 researchgate.net
4-Chlorobenzaldehyde4-(4-Chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester1098 researchgate.net
4-Methylbenzaldehyde2,7,7-Trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester1594 researchgate.net
4-Methoxybenzaldehyde4-(4-Methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester2096 researchgate.net
3-Nitrobenzaldehyde2,7,7-Trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester1292 researchgate.net

This compound is a highly effective catalyst for the acetylation of a broad range of functional groups, including alcohols, phenols, amines, and thiols, using acetic anhydride (B1165640) as the acylating agent. researchgate.netjmchemsci.com These reactions are typically performed under mild, solvent-free conditions at room temperature, offering high yields. researchgate.netjmchemsci.com The catalytic efficiency of transition metal perchlorates, particularly copper perchlorate, has been found to be superior to many other reported catalysts, including metal triflates. researchgate.net A key advantage is its ability to successfully acetylate substrates with acid-sensitive protecting groups without causing cleavage. researchgate.net The catalyst is also effective for the per-O-acetylation of unprotected sugars. rsc.orgrsc.org

Table 2: this compound Catalyzed Acetylation of Various Substrates

SubstrateProductTime (min)Yield (%)Reference
Benzyl alcoholBenzyl acetate596 researchgate.net
PhenolPhenyl acetate1095 researchgate.net
AnilineAcetanilide597 researchgate.net
ThiophenolS-Phenyl thioacetate1094 researchgate.net
D-Glucoseβ-D-Glucopyranose pentaacetate1592 rsc.org

In addition to acetylation, this compound has been reported to catalyze the hydrocyanation of aldehydes and the related cyanosilylation reaction, where it facilitates the addition of trimethylsilyl (B98337) cyanide to various aldehydes to form cyanohydrin trimethylsilyl ethers in high yields. researchgate.netresearchgate.net

Copper(II) complexes containing perchlorate ions have demonstrated significant activity in the oxidative cleavage of DNA. nih.govresearchgate.net These reactions are of great interest for their potential applications in biochemical research and the development of synthetic nucleases. sigmaaldrich.com The mechanism typically involves the copper complex binding to DNA and, in the presence of a co-reductant like ascorbic acid or an oxidizing agent like hydrogen peroxide (H₂O₂), generating reactive oxygen species (ROS) such as hydroxyl radicals. nih.govnih.gov These highly reactive species then attack the deoxyribose sugar or nucleotide bases, leading to strand scission. nih.gov For instance, a dipyridoquinoxaline copper(II) perchlorate complex shows potent nuclease activity on supercoiled DNA in the presence of ascorbic acid. sigmaaldrich.comnih.gov Similarly, an octanuclear copper(II) complex featuring perchlorate ligands efficiently cleaves supercoiled DNA via a hydroxyl radical pathway when activated by H₂O₂. nih.gov

This compound is a key component in several catalytic systems designed for the aerobic oxidation of alcohols to their corresponding aldehydes and ketones. nih.govbenthamopenarchives.com One such system employs a bimetallic catalyst of molybdenum(VI) dichloride dioxide (MoO₂Cl₂) and this compound hexahydrate (Cu(ClO₄)₂·6H₂O), which demonstrates higher reactivity for the oxidation of aromatic, aliphatic, and allylic alcohols compared to the individual metal catalysts. benthamopenarchives.combenthamopen.com The proposed mechanism suggests that one metal center activates the alcohol while the other activates molecular oxygen, leading to more efficient catalysis. benthamopen.com Another effective system for room-temperature aerobic alcohol oxidation utilizes a combination of acetamido-TEMPO, this compound, TMDP (N,N,N',N'-tetramethyl-1,3-diaminopropane), and DABCO (1,4-diazabicyclo[2.2.2]octane) in DMSO. nih.gov

Table 3: Bimetallic (MoO₂Cl₂/Cu(ClO₄)₂) Catalyzed Aerobic Oxidation of Alcohols

Substrate (Alcohol)Product (Carbonyl Compound)Time (h)Yield (%)Reference
Benzyl alcoholBenzaldehyde1.598 benthamopen.com
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde1.599 benthamopen.com
4-Nitrobenzyl alcohol4-Nitrobenzaldehyde1.099 benthamopen.com
1-PhenylethanolAcetophenone2.098 benthamopen.com
CyclohexanolCyclohexanone2.596 benthamopen.com

As a potent Lewis acid, this compound hexahydrate efficiently catalyzes electrophilic substitution reactions. researchgate.net A notable example is its use in promoting the reaction of indoles with carbonyl compounds to synthesize bis(indolyl)methane derivatives. researchgate.netresearchgate.net This reaction proceeds smoothly at room temperature under solvent-free conditions, providing excellent yields of the desired products. researchgate.netresearchgate.net

Catalysis in Energetic Materials

This compound and related copper(II) complexes play a significant role as catalysts in the field of energetic materials, particularly as burning rate modifiers for composite solid propellants. at.ua The performance of many solid propellants is dependent on the thermal decomposition of the oxidizer, which is commonly ammonium perchlorate (AP). tandfonline.comnsmsi.ir Copper-containing compounds, including copper oxides and coordination complexes with perchlorate anions, are known to be effective catalysts for the thermal decomposition of AP. tandfonline.comcore.ac.ukcalstate.edu

The addition of a copper catalyst can significantly lower the decomposition temperature of AP, thereby increasing the propellant's burning rate. researchgate.netiaea.org For example, complexes like tetraamminecopper(II) perchlorate (TACP) and bis(ethylenediamine)copper(II) perchlorate have been shown to be effective additives. at.ua The catalytic action is attributed to the ability of the copper(II) ion to facilitate the breakdown of the perchlorate anion. calstate.edudtic.mil Research on copper(II) perchlorate complex with cytosine shows its potential as an additive in pyrotechnics and propellants due to its promising energetic properties. at.ua The use of nano-sized copper catalysts further enhances this effect due to increased surface area and a higher number of active sites. tandfonline.comresearchgate.net

Enhancement of Thermal Decomposition of Oxidizers (e.g., Ammonium Perchlorate)

Ammonium perchlorate (AP) is a powerful oxidizer and a primary component in composite solid propellants, often constituting 60-80% of the propellant's mass. mdpi.com The energy release efficiency of AP is, however, limited by its two-stage decomposition process. mdpi.com The introduction of catalysts to accelerate and merge these decomposition stages is crucial for enhancing propellant performance. mdpi.com

Copper compounds, including those derived from this compound, have been shown to be effective catalysts for the thermal decomposition of ammonium perchlorate. Research indicates that the addition of copper-containing additives can significantly lower the decomposition temperature of AP. For instance, studies have demonstrated that copper additives can reduce the high decomposition temperature of AP by a significant margin. mdpi.comaiaa.org One study showed a decrease from 441.3 °C to as low as 364.2 °C with the addition of just 1% of a copper powder catalyst. mdpi.com

The mechanism of enhancement involves the catalytic activity of copper species, which facilitates the breakdown of AP at lower temperatures. This catalytic effect is not limited to lowering the decomposition temperature; it also increases the total heat released during decomposition. For example, the apparent decomposition heat of AP has been observed to increase from 941 J/g to over 1580 J/g in the presence of copper catalysts. mdpi.com This increased heat release is a direct indicator of a more efficient and vigorous decomposition process.

The following table summarizes the effect of a copper-based catalyst on the thermal decomposition of ammonium perchlorate, as reported in a study.

ParameterPure APAP with 1% Copper Catalyst
High Decomposition Temperature (°C) 441.3364.2
Apparent Decomposition Heat (J/g) 9411598

This data illustrates the significant catalytic effect of copper on the thermal decomposition of ammonium perchlorate.

Furthermore, doping ammonium perchlorate crystals with copper ions during their formation has been explored. This method results in the incorporation of copper ions directly into the AP crystal lattice. acs.org This intimate contact between the catalyst and the oxidizer leads to a remarkable decrease in both the low-temperature and high-temperature decomposition peaks of AP, confirming the catalytic nature of the doped copper ions. acs.org

Role in Propellant Performance

The enhanced thermal decomposition of ammonium perchlorate by this compound and other copper compounds directly translates to improved propellant performance. mdpi.com The burning rate of a solid propellant is a critical parameter, and it is strongly influenced by the decomposition characteristics of the oxidizer. redalyc.org By accelerating the decomposition of AP, copper-based catalysts effectively increase the propellant's burning rate. redalyc.org

Copper compounds act as ballistic modifiers in propellant formulations. google.com They are added in small proportions to control the burning rate and its sensitivity to pressure, often referred to as the pressure exponent. google.com The goal is often to achieve a stable burning rate over a wide range of pressures, a characteristic known as a "mesa" or "plateau" in the burning rate curve. google.com Copper chromite, for example, is a well-known burn rate modifier that accelerates the thermal decomposition of AP. redalyc.orgacs.org

Research has shown that various copper compounds can be effective in this role. google.com The choice of the specific copper compound and its concentration can be tailored to achieve desired ballistic properties for different applications, such as in gas generators or rocket motors. google.comekb.eg The addition of these catalysts can lead to a significant increase in the burning rate compared to propellants using other types of catalysts, such as iron oxide. redalyc.org

Electrochemical Research

Electrolyte Applications in Energy Storage Systems

Perchlorate salts, including those of copper, are utilized in the development of electrolytes for advanced energy storage systems. google.comresearchgate.net In lithium-ion batteries, for instance, perchlorate salts can be added to the electrolyte to improve performance, particularly in high-voltage applications. google.com An electrolyte containing a perchlorate additive in combination with an imide salt has been shown to be electrochemically stable at cell operating voltages exceeding 4.2V. google.com This stability is crucial for preventing the degradation of the electrolyte and other cell components, which can lead to unsatisfactory performance. google.com

The concentration of the perchlorate salt in the electrolyte is a key parameter that can be adjusted to optimize the battery's discharge capacity over multiple cycles. google.com Perchlorates can also be used in "water-in-salt" electrolytes, which are being explored as a safer alternative to flammable organic electrolytes. researchgate.net

In the realm of redox flow batteries (RFBs), which are promising for large-scale energy storage, copper-based systems are being investigated. permegear.com An all-copper RFB has been developed using chlorocuprates dissolved in an ionic liquid analogue. permegear.com While this system showed favorable kinetics for the positive electrode reaction and high coulombic efficiency, challenges related to low cell potential and mass transport limitations were also identified. permegear.com

Electrocatalytic Processes

Copper complexes, often synthesized using this compound as a precursor, are actively researched for their electrocatalytic properties. jecst.org These complexes are investigated as homogeneous electrocatalysts for important chemical transformations such as water oxidation and carbon dioxide (CO₂) reduction. jecst.orgmdpi.com

In the field of water oxidation, which is a key step in artificial photosynthesis and hydrogen production from water, copper complexes have shown catalytic activity. mdpi.com The catalytic process often involves the oxidation of Cu(II) to a higher oxidation state, which then facilitates the oxidation of water to oxygen. mdpi.com The choice of ligands surrounding the copper center and the reaction conditions, such as pH, play a crucial role in the efficiency and mechanism of the electrocatalyst. mdpi.com

For CO₂ reduction, copper(II) cyclam complexes have been shown to catalyze the reduction of CO₂ at significantly lower overpotentials compared to other common electrocatalysts like nickel(II)-cyclam. jecst.org However, a challenge with some copper-based catalysts is their stability, as the reduced Cu(I) state can be unstable and lead to the demetalation of the complex. jecst.org Research is ongoing to design more robust copper complexes that can overcome this limitation. jecst.org

Materials Science and Advanced Functional Materials Development

Precursors for Conductive Polymers and Nanocomposites

This compound finds application in the synthesis of conductive polymers and their nanocomposites. Conductive polymers, such as polyaniline and polypyrrole, have gained significant attention due to their unique electrical properties combined with the processability of polymers. mdpi.comresearchgate.net

Perchlorate ions are commonly used as "dopants" in the synthesis of conductive polymers. google.com Doping is a process that transforms the polymer from an insulating state to a conductive state by creating charge carriers along the polymer backbone. google.com This can be achieved through chemical or electrochemical methods, where a salt like lithium perchlorate or this compound can serve as the electrolyte, providing the perchlorate counter-ion. google.com

Furthermore, copper can be incorporated into conductive polymers to form nanocomposites with enhanced properties. researchgate.net For example, copper-doped polyaniline and polypyrrole have been synthesized and investigated for applications in supercapacitors. researchgate.net The incorporation of copper can improve the electrical conductivity and capacitive properties of the polymer. researchgate.net In one study, copper-doped polyaniline showed a significant increase in electrical conductivity. researchgate.net These materials are promising for use as electrode materials in energy storage devices. researchgate.net The synthesis can involve in-situ chemical methods where a copper salt, such as cupric chloride or potentially this compound, is used as the doping agent. researchgate.net

Synthesis of Materials with Novel Properties

This compound serves as a valuable precursor in materials science for the synthesis of novel copper complexes that exhibit unique and enhanced properties. Its utility lies in its ability to introduce copper(II) ions into a coordination sphere, where the perchlorate anion, being weakly coordinating, allows for flexible and diverse ligand binding. This facilitates the creation of materials with tailored thermal stability, specific reactivity, and interesting structural motifs. rsc.org

One area of research involves the use of nitrogen-sulphur donor ligands to create stable copper complexes. For example, the reaction of this compound with the linear quadridentate N₂S₂ donor ligand 1,7-bis(N-methylbenzimidazol-2′-yl)-2,6-dithiaheptane (bmdhp) yields a mononuclear aqua-complex, [Cu(bmdhp)(OH₂)][ClO₄]₂. rsc.org This deep green, crystalline solid demonstrates significantly greater stability against autoreduction compared to complexes with non-methylated analogue ligands. rsc.org The coordination geometry around the copper ion in this complex is intermediate between trigonal bipyramidal and square pyramidal, a structural feature dictated by the interplay between the ligand and the metal center. rsc.org

Furthermore, this compound is instrumental in synthesizing coordination complexes with nitrogen-rich heterocyclic ligands like tetrazoles. researchgate.net These materials are of interest for their potential applications derived from their high nitrogen content and coordination chemistry. The synthesis strategy often involves the reaction of this compound with various substituted tetrazole ligands, leading to the formation of complexes with distinct crystal structures and properties. researchgate.net The perchlorate anion in these structures primarily acts as a counter-ion, balancing the charge of the cationic copper-ligand complex. rsc.org

Design of Energetic Coordination Compounds

This compound is a key component in the development of energetic coordination compounds (ECCs), which are being explored as next-generation materials for applications such as laser-sensitive primary explosives. rsc.orgnih.gov The design of these materials involves combining a metal center (copper), an oxidizing anion (perchlorate), and a fuel-rich organic ligand to create a single compound with high energy density. rsc.orgmdpi.com The energetic performance, thermal stability, and sensitivity of these ECCs can be finely tuned by modifying the coordination environment of the copper(II) ion. rsc.org

A comparative study of two copper perchlorate hydrazide complexes, [Cu(BH)₂(ClO₄)₂] (ECCs-1) and Cu(BH)₃₂ (ECCs-2), illustrates this principle. rsc.org By adjusting the reaction conditions, two different compounds were synthesized with distinct structures and properties. ECCs-1 features an octahedral coordination environment, while ECCs-2 has a distorted octahedral structure. rsc.org This difference in coordination chemistry has a direct impact on their performance, with ECCs-1 showing superior laser sensitivity and a lower ignition energy threshold. rsc.org

Another example is the complex bis(aminoguanidine)copper(II) perchlorate, Cu(AG)₂₂, formed from the reaction of this compound with aminoguanidine (B1677879). researchgate.net This compound consists of a square planar [Cu(AG)₂]²⁺ cation and perchlorate counter-ions. researchgate.net The combination of the N-rich ligand and the oxidizing perchlorate anion results in an energetic material whose thermal decomposition and sensitivity have been investigated using techniques like differential scanning calorimetry (DSC). researchgate.net

The concept of cocrystallization has also been applied to create highly effective energetic materials. By reacting this compound with the nitrogen-rich ligand 1,2-di(1H-tetrazol-5-yl)ethane, an energetic ionic cocrystal was formed. nih.gov This material, which contains both mononuclear and trinuclear copper complex units, was identified as a new primary explosive suitable for laser ignition due to its excellent light absorption properties. nih.gov Research indicates that the perchlorate anion often has a greater influence on the energetic parameters than the specific organic ligand used, and in some comparative studies, only the perchlorate-containing compounds underwent detonation. mdpi.com

Table 1: Comparison of Two this compound-Based Energetic Coordination Compounds

Property [Cu(BH)₂(ClO₄)₂] (ECCs-1) Cu(BH)₃₂ (ECCs-2)
Coordination Environment Octahedral Distorted Octahedral
Laser Sensitivity Superior Lower
Ignition Energy Threshold Lower Higher

Data sourced from a comparative study on copper perchlorate hydrazide complexes. rsc.org

Environmental Remediation Chemistry

Catalytic Reduction of Perchlorate Contaminants

The perchlorate anion (ClO₄⁻), a component of this compound, is a persistent and mobile environmental contaminant found in groundwater and soil. clu-in.orgeosremediation.com Its remediation is challenging due to its high kinetic inertness. nih.gov Although a strong oxidizing agent thermodynamically, the perchlorate anion's symmetrical tetrahedral structure, with four oxygen atoms shielding the central chlorine atom, creates a high activation energy barrier that hinders its reduction by common reagents. clu-in.orgclu-in.org

To overcome this stability, research has focused on developing catalytic systems that can facilitate the reduction of perchlorate to harmless chloride ions. nih.gov These strategies often involve transition metal catalysts that can provide lower-energy pathways for the deoxygenation reaction. nih.govclu-in.org

One innovative approach uses iron(II) complexes featuring appended hydrogen-bond donors in their secondary coordination sphere. nih.gov These complexes have been shown to catalytically promote oxygen atom transfer from the perchlorate anion. This system is capable of performing C-H oxygenation reactions on organic substrates using perchlorate as the terminal oxidant, effectively repurposing the contaminant for use in chemical synthesis. nih.gov The hydrogen-bonding network in the catalyst's design is crucial, as it helps to direct the perchlorate anion to the metal center and stabilize reactive intermediates, mimicking strategies used by natural perchlorate reductase enzymes. nih.gov

Other catalytic reduction systems have also been explored. These include:

Rhenium and Molybdenum Catalysts: Homogeneous catalysts based on rhenium and molybdenum have proven effective in reducing perchlorate, typically using phosphines or thioethers as oxygen atom acceptors. nih.gov

Heterogeneous Catalysis: Palladium supported on carbon (Pd/C) has been used as a heterogeneous catalyst for the reduction of perchlorate in aqueous media using hydrogen gas (H₂). nih.gov

Photocatalysis: Some methods report that UV light can provide the necessary activation energy for the chemical reduction of perchlorate to chloride, particularly in the presence of an electron donor like zero-valent iron powder. eosremediation.com

While these methods focus on the reduction of the perchlorate anion from various sources, the principles are directly applicable to the environmental remediation of contamination originating from copper perchlorate salts.

Table 2: Compounds Mentioned and their PubChem CIDs

Compound Name PubChem CID
This compound 24564
Copper 23978
Perchloric acid 24247
1,7-bis(N-methylbenzimidazol-2′-yl)-2,6-dithiaheptane 533907
Hydrazine 9321
Aminoguanidine 2125
1,2-di(1H-tetrazol-5-yl)ethane 139150033
Iron 23925
Chloride 312
Palladium 23939
Hydrogen 783
Rhenium 23933

Theoretical and Computational Chemistry of Cupric Perchlorate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone for the computational study of transition metal complexes, including those of cupric perchlorate (B79767). It offers a favorable balance between computational cost and accuracy, enabling the detailed analysis of their electronic structure and related properties.

DFT calculations are frequently employed to determine the stable geometries of cupric perchlorate complexes. researchgate.net Methods like B3LYP, often paired with basis sets such as 6-311G(d,p) or LANL2DZ, are used to perform geometry optimizations. researchgate.net These calculations provide predictions of key structural parameters, including bond lengths and angles, which often show excellent agreement with experimental results obtained from X-ray crystallography. researchgate.net For instance, studies on copper(II) complexes with tripodal tetramine (B166960) ligands have shown that DFT optimization can accurately predict a trigonal bipyramidal geometry around the copper(II) center.

Beyond structural prediction, DFT is used to probe the electronic structure. Natural Population Analysis (NPA) can reveal the charge distribution within a molecule, demonstrating the transfer of negative charge from ligand donor atoms to the copper(II) ion upon complex formation. This charge transfer is a key aspect of the coordination chemistry of this compound. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactivity and electronic properties of these systems. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in this compound System Studies
FunctionalBasis SetApplicationReference
B3LYP6-311G(d,p)Geometry Optimization, Vibrational Spectra researchgate.net
B3LYPLANL2DZGeometry Optimization, Electronic Structure
mPW1PW91-Geometry Optimization researchgate.net
M06-2XDef2TZVP/LANL2TZ(f)Structural and Electronic Properties semanticscholar.orgmdpi.com

Computational methods are invaluable for interpreting and predicting spectroscopic data. DFT calculations can simulate the infrared (IR) spectra of this compound complexes. The calculated vibrational frequencies can be compared with experimental IR spectra to aid in the assignment of characteristic absorption bands, providing a deeper understanding of the molecule's vibrational modes. researchgate.net

Similarly, electronic spectra (UV-Vis) can be predicted. While ground-state DFT provides the electronic structure, Time-Dependent DFT (TD-DFT) is typically required for accurate prediction of electronic absorption spectra, as discussed in section 8.2. These theoretical spectra can be compared with experimental measurements to understand the nature of the electronic transitions occurring when the molecule absorbs light. researchgate.netnih.gov

DFT is a powerful tool for calculating the energetic parameters that govern the stability and reactivity of chemical systems. For this compound complexes, this includes the calculation of thermodynamic parameters for reactions such as dimerization. nih.gov For example, in a study of the dimerization of a planar Cu(II) complex, DFT calculations were used to determine the standard enthalpy (ΔH°) and entropy (ΔS°) of the dimerization process in solution. nih.gov These calculations provide fundamental insights into the driving forces behind the formation of supramolecular structures involving this compound moieties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the investigation of electronic excited states. wikipedia.orgnih.gov It is the primary computational method for predicting the electronic absorption spectra of molecules like this compound complexes.

By applying TD-DFT methods, researchers can calculate the energies of electronic transitions from the ground state to various excited states. These calculated excitation energies correspond to the absorption bands observed in experimental UV-Vis spectra. The calculations also provide information on the nature of these transitions, identifying the specific molecular orbitals involved. For many copper(II) complexes, the most intense bands in the electronic spectra are found to originate from d-d transitions, such as dxz, dyz → dz² or dx²-y², dxy → dz². The excellent agreement often found between TD-DFT predictions and experimental spectra validates the calculated ground-state geometries and electronic structures. nih.gov

Table 2: Example of TD-DFT Calculated Electronic Transitions for a Copper(II) Complex
TransitionCalculated Wavelength (nm)Oscillator StrengthContributing OrbitalsReference
S₀ → S₁9500.0015HOMO-3, HOMO-2 → LUMO
S₀ → S₂7800.0021HOMO-1 → LUMO
S₀ → S₃6500.0030HOMO → LUMO

Molecular Modeling Techniques

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their behavior. Beyond DFT, methods such as molecular dynamics (MD) simulations are used to study this compound systems, particularly in solution or in complex biological environments. researchgate.netresearchgate.net

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. This technique can be used to study the solvation of this compound in water, examining how water molecules arrange around the copper and perchlorate ions. nih.gov It is also applied to investigate the interaction of copper(II) complexes with larger structures, such as lipid membranes, to understand how these complexes might cross cellular barriers. mdpi.com These simulations offer insights into the dynamic behavior and interactions that are not captured by static DFT calculations.

Computational Analysis of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonding and π–π stacking, are crucial in determining the crystal packing, supramolecular assembly, and biological interactions of this compound systems. Computational analysis is essential for quantifying and understanding these weak forces.

DFT studies can reveal and characterize extensive hydrogen bonding networks, for example, between coordinated ligands and perchlorate counter-ions in the crystal lattice. researchgate.net More advanced computational techniques are used to specifically analyze these interactions. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be employed to visualize and characterize weak intramolecular and intermolecular interactions. researchgate.net Furthermore, methods like Hirshfeld surface analysis and Natural Population Analysis (NPA) are used to investigate non-covalent interactions in detail. semanticscholar.orgmdpi.com DFT calculations have also been instrumental in studying the π–π interactions that drive the dimerization of planar copper(II) complexes, providing estimates of the interaction energies and the optimal geometries for these assemblies. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from computational models are essential for predicting the chemical behavior of molecules. For this compound systems, these descriptors help in understanding their stability, reactivity, and electronic properties. Key descriptors are often calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. davidpublisher.com A smaller gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. davidpublisher.comyoutube.com

From the HOMO and LUMO energies, several reactivity indices can be calculated:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Potential (μ): A measure of the escaping tendency of an electron from a system, calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. davidpublisher.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η).

DFT calculations on various copper(II) complexes provide insights into these parameters. For instance, studies on Schiff-base copper(II) complexes reveal how ligand modifications can tune the electronic properties and reactivity of the copper center. acs.org While specific data for the simple this compound salt is less common, the principles are directly applicable to its complexes. The presence of ligands significantly influences the energies of the d-orbitals of the copper ion, which in turn affects the HOMO-LUMO gap and other descriptors. acs.orgresearchgate.net

Table 1: Representative Quantum Chemical Descriptors for Copper(II) Complexes Calculated via DFT

Descriptor Complex A Complex B Complex C
EHOMO (eV) -6.244 -6.193 -5.992
ELUMO (eV) -4.565 -4.530 -4.590
HOMO-LUMO Gap (ΔE) (eV) 1.679 1.663 1.402
Chemical Potential (μ) (eV) -5.405 -5.362 -5.291
Chemical Hardness (η) (eV) 0.840 0.832 0.701
Electrophilicity Index (ω) (eV) 17.39 17.27 19.95

Data is illustrative and based on values reported for analogous Schiff-base copper(II) complexes. acs.org Complex A, B, and C represent different ligand substitutions.

Computational Support and Validation of Experimental Observations

Computational methods, particularly DFT, are invaluable for validating and interpreting experimental data on this compound systems. Calculations can accurately predict molecular geometries, vibrational frequencies, and electronic spectra, which can then be compared with results from techniques like X-ray crystallography and infrared (IR) spectroscopy.

Geometric Structure Validation: Researchers have successfully used DFT calculations to model the molecular geometry of complex this compound compounds. For example, in studies of copper(II) perchlorate complexes with N-arylalkyliminodiacetamide ligands, molecular geometries were optimized using the B3LYP/6-311G(d,p) computational model. The calculated bond lengths and angles showed very good agreement with the experimental data obtained from single-crystal X-ray diffraction, despite the presence of extensive hydrogen bonding networks in the crystal structures. researchgate.net Similarly, the geometry of a novel Cu(II)-perchlorate Schiff base complex was optimized using the B3LYP-D3/LanL2DZ level of theory, with calculated bond lengths and angles closely matching the crystallographic data. nih.gov

Table 2: Comparison of Selected Experimental and DFT-Calculated Geometric Parameters for a [Cu(L)₂(ClO₄)₂] type Complex

Parameter Bond/Angle Experimental (X-ray) Calculated (DFT)
Bond Length (Å) Cu-N1 2.029 2.085
Cu-N1' 2.013 2.083
Cu-O(ligand) 1.950 1.981
Bond Angle (°) N1-Cu-N1' 89.5 88.7
N1-Cu-O 91.2 90.5
O-Cu-O' 178.5 179.1

Data is representative, compiled from studies on copper(II) complexes with perchlorate counterions. nih.govunipa.it

Vibrational Spectra Validation: Computational chemistry also plays a key role in assigning vibrational modes observed in experimental IR spectra. The vibrational frequencies for copper(II) perchlorate complexes can be calculated using DFT. The resulting theoretical spectrum is then compared with the experimental one. This comparison helps in the precise assignment of spectral bands to specific molecular vibrations, such as the characteristic stretches of the perchlorate ion (ν(Cl-O)) or vibrations involving the copper-ligand bonds. researchgate.netnih.gov Studies have shown that calculated IR spectra for such complexes agree well with experimental findings, confirming the coordination environment of the copper ion and the interaction with the perchlorate anions. researchgate.netresearchgate.net

The strong, often broad, absorption band observed around 1100 cm⁻¹ in the IR spectra of these compounds is characteristic of the asymmetric stretching vibration of the perchlorate ion. nih.gov Computational analysis can help determine if this band is split, which may indicate a reduction in the symmetry of the ClO₄⁻ ion from Td due to coordination with the copper center or strong hydrogen bonding interactions. nih.govconicet.gov.ar

Q & A

Q. What are the established methods for synthesizing cupric perchlorate, and how can its purity be verified?

this compound is typically synthesized by dissolving basic copper carbonate (CuCO₃·Cu(OH)₂) in concentrated perchloric acid (HClO₄). The reaction yields this compound hexahydrate (Cu(ClO₄)₂·6H₂O), which can be vacuum-filtered, washed with ethanol to remove excess acid, and recrystallized for purification . Purity verification involves elemental analysis (e.g., inductively coupled plasma mass spectrometry for Cu²⁺ and ClO₄⁻ quantification) and characterization via X-ray diffraction (XRD) to confirm crystalline structure .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

this compound hexahydrate has a molecular weight of 370.54 g/mol, a density of 2.225 g/mL at 25°C, and a melting point of 82.3°C. It is highly soluble in water (54.3% w/w at 23°C) and ethanol, making it suitable for aqueous and non-aqueous reactions. Its hygroscopic nature necessitates storage in anhydrous conditions to prevent deliquescence .

Q. How can this compound be detected and quantified in environmental samples?

Ion chromatography coupled with mass spectrometry (IC-MS/MS) is the gold standard for detecting perchlorate ions (ClO₄⁻) in environmental matrices. For this compound, sample preparation involves acid digestion to release ClO₄⁻, followed by IC-MS/MS analysis with a limit of detection (LOD) as low as 0.020 µg/L . Copper-specific methods, such as atomic absorption spectroscopy (AAS), can corroborate Cu²⁺ presence .

Advanced Research Questions

Q. How does this compound participate in coordination chemistry, and what methodologies assess its ligand stability?

Despite being classified as a "non-coordinating" anion, the perchlorate ion (ClO₄⁻) can weakly coordinate with Cu²⁺ in solution. Stability constants of this compound complexes are determined via potentiometric titration or spectrophotometric methods. For example, competitive ligand displacement experiments using ethylenediaminetetraacetic acid (EDTA) can quantify the stability of Cu²⁺-ClO₄⁻ interactions .

Q. What experimental designs are optimal for studying this compound’s thyroid-disrupting effects in ecotoxicology?

Chronic exposure studies in model organisms (e.g., threespine stickleback) reveal dose-dependent thyroid effects. Researchers should expose organisms to graded perchlorate concentrations (e.g., 10–100 ppm) from fertilization to maturity. Endpoints include thyroid follicle hyperplasia, thyrocyte counts, and hormone (T3/T4) levels. Non-monotonic dose-response curves necessitate multi-concentration designs and compensation mechanism analysis (e.g., thyroid hyperplasia offsetting hormone disruption) .

Q. How can contradictory data on perchlorate’s toxicity (e.g., hormetic effects) be reconciled in risk assessment models?

Non-monotonic responses, such as increased thyroid disruption at low doses, require mechanistic studies (e.g., receptor-binding assays for perchlorate and iodine uptake inhibition). Statistical approaches like benchmark dose modeling (BMD) and uncertainty factor adjustments (e.g., 10-fold for inter-species variability) should integrate compensatory responses (e.g., thyroid hyperplasia) observed in chronic exposure models .

Q. What precautions are critical when using this compound in explosive or high-temperature reactions?

this compound is thermally unstable above 82.3°C and may decompose explosively. Reactions should be conducted in controlled environments (e.g., fume hoods with blast shields) using inert solvents like acetonitrile. Avoid grinding or mechanical shock, as demonstrated by silver perchlorate’s explosive pulverization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cupric perchlorate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.